molecular formula C10H10N2O B1660927 (3-(Oxazol-5-yl)phenyl)methanamine CAS No. 857283-83-1

(3-(Oxazol-5-yl)phenyl)methanamine

Cat. No.: B1660927
CAS No.: 857283-83-1
M. Wt: 174.20
InChI Key: NQWHMXRUVVPQNM-UHFFFAOYSA-N
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Description

(3-(Oxazol-5-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10/h1-4,6-7H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWHMXRUVVPQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001301483
Record name 3-(5-Oxazolyl)benzenemethanamine
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Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-83-1
Record name 3-(5-Oxazolyl)benzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=857283-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Oxazolyl)benzenemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID001301483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of (3-(Oxazol-5-yl)phenyl)methanamine

[1][2][3][4]

Executive Summary

(3-(Oxazol-5-yl)phenyl)methanamine (CAS: 857283-83-1) is a high-value heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients.[1][2][3] Structurally, it consists of a benzene ring meta-substituted with a primary aminomethyl group (–CH₂NH₂) and a 5-linked oxazole ring. This specific topology—meta-substitution combined with the 5-aryl oxazole motif—provides a unique vector for fragment-based drug design (FBDD), offering distinct solubility and hydrogen-bonding characteristics compared to its para-substituted or isoxazole analogs.

This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, providing researchers with the data necessary to integrate it into lead optimization campaigns.

Chemical Identity & Physicochemical Profile[1][3][5][6][7][8]

The molecule serves as a bifunctional scaffold: the primary amine acts as a reactive handle for amide coupling or reductive amination, while the oxazole ring functions as a stable bioisostere for carbonyls or amides, often engaging in specific hydrogen bonding interactions within protein active sites (e.g., kinase hinge regions).

Table 1: Physicochemical Data
PropertyValue / Description
IUPAC Name (3-(1,3-Oxazol-5-yl)phenyl)methanamine
Common Name 3-(5-Oxazolyl)benzylamine
CAS Number 857283-83-1
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to pale yellow solid (typically as HCl salt)
Solubility Soluble in DMSO, Methanol; Moderate water solubility (pH dependent)
pKa (Calc.) ~9.2 (Amine), ~0.8 (Oxazole N)
LogP (Calc.) 1.1 – 1.4
H-Bond Acceptors 2 (Oxazole N, Amine N)
H-Bond Donors 2 (Amine –NH₂)
Topological Polar Surface Area (TPSA) ~52 Ų

Structural Analysis & Electronic Properties

Electronic Distribution

The 1,3-oxazole ring is aromatic but electron-deficient compared to benzene. The oxygen atom contributes to the

  • C2 Position: The hydrogen at C2 of the oxazole is relatively acidic (pKa ~20) and can be deprotonated by strong bases (e.g., n-BuLi), allowing for further functionalization.

  • C5 Position: The attachment point to the phenyl ring. The 5-aryl oxazole linkage is generally stable to metabolic oxidation.

  • Meta-Substitution: The 1,3-relationship between the oxazole and the aminomethyl group creates a "kinked" geometry. This is critical in drug design for accessing specific sub-pockets that linear (para) analogs cannot reach.

Conformational Dynamics

The bond between the phenyl ring and the oxazole C5 allows for rotation, but the system tends toward planarity to maximize

Synthetic Methodologies

The synthesis of this compound typically proceeds through the construction of the oxazole ring followed by functional group manipulation of the linker.

Method A: Van Leusen Oxazole Synthesis (Preferred)

This route is favored for its efficiency in generating 5-substituted oxazoles directly from aldehydes using Tosylmethyl Isocyanide (TosMIC) .

  • Step 1: Oxazole Formation Reaction of 3-cyanobenzaldehyde with TosMIC in the presence of a base (K₂CO₃ or t-BuOK) in methanol/DCM. The reaction proceeds via a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid.

  • Step 2: Nitrile Reduction The resulting 3-(oxazol-5-yl)benzonitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH4) or catalytic hydrogenation (Raney Ni).

Method B: From -Bromo Ketones (Bredereck Synthesis)

Useful if the starting material is 3-acetylbenzonitrile.

  • Step 1: Bromination Bromination of the acetyl group to form the

    
    -bromoketone.
    
  • Step 2: Cyclization Condensation with formamide (or ammonium formate/formic acid) yields the oxazole ring.

  • Step 3: Reduction Reduction of the nitrile to the amine.

Visualization: Synthetic Pathway (Van Leusen)[10]

VanLeusenSynthesisFigure 1: Van Leusen Synthesis Route for 5-Aryl OxazolesStart3-CyanobenzaldehydeIntermediate5-(3-Cyanophenyl)oxazoleStart->Intermediate[3+2] Cycloaddition- TsOHReagent1TosMIC + K2CO3(MeOH/DCM)Reagent1->IntermediateProductThis compoundIntermediate->ProductNitrile ReductionReagent2LiAlH4 or H2/Raney NiReagent2->Product

Figure 1: The Van Leusen reaction provides a direct route to 5-substituted oxazoles from aldehydes, avoiding the handling of lachrymatory alpha-haloketones.[4][5][6][7][8]

Medicinal Chemistry Applications

Pharmacophore Features

The molecule is a versatile scaffold in Fragment-Based Drug Discovery (FBDD) .

  • Oxazole: Acts as a bioisostere for amide, ester, or pyridine groups. It is often used to bind to the hinge region of kinases (acceptor interaction via N3) or to occupy hydrophobic pockets (lipophilic C2-H and C4-H).

  • Benzylamine: The basic nitrogen serves as a cation at physiological pH, capable of forming salt bridges with aspartate or glutamate residues in GPCRs and enzymes (e.g., proteases, amine oxidases).

Case Study: Kinase Inhibition

In kinase inhibitor design, the 3-position (meta) substitution is strategic. If the oxazole binds to the hinge region, the meta-aminomethyl group vectors the rest of the molecule into the "back pocket" or solvent-exposed region, allowing for the attachment of solubilizing groups or selectivity-determining moieties.

Visualization: Pharmacophore Mapping

PharmacophoreFigure 2: Pharmacophore features and potential binding interactions.OxazoleOxazole Ring(H-Bond Acceptor @ N3)(Aromatic Interaction)LinkerPhenyl Spacer(Rigid Scaffold)Oxazole->LinkerAttached at C5(Meta orientation)AminePrimary Amine(Cationic Center)(H-Bond Donor)Linker->AmineMethylene Bridge(Rotational Freedom)TargetTarget Protein Binding Site(e.g., Asp/Glu residue)Amine->TargetSalt Bridge

Figure 2: The scaffold connects a lipophilic, aromatic acceptor (oxazole) with a polar, cationic donor (amine) via a rigid phenyl linker.

Handling and Stability Protocols

Storage & Stability
  • Free Base: The free amine is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. It should be stored under inert gas (Argon/Nitrogen) at -20°C.

  • Salt Form (Recommended): The hydrochloride (HCl) or dihydrochloride salt is significantly more stable. It appears as a non-hygroscopic solid and can be stored at 2-8°C.[1][2]

  • Oxazole Stability: The oxazole ring is stable to basic conditions and mild acids but can undergo ring opening (hydrolysis) under harsh acidic conditions at elevated temperatures (e.g., refluxing 6N HCl).

Safety Precautions
  • Hazard Class: Irritant (Skin/Eye). Potential for acute toxicity if ingested (typical of benzylamines).

  • PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless derivatization is intended).

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[9]

  • Bredereck, H., & Bangert, R. "Formamide reactions. XI. Preparation of oxazoles from alpha-hydroxy- and alpha-haloketones." Chemische Berichte, 97(5), 1414-1423.

  • Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, Vol 60.

  • BLD Pharm. "Product Data Sheet: this compound (CAS 857283-83-1)."[1]

  • ChemicalBook. "Product Entry: 857283-83-1."[1][2][3]

Unlocking the Therapeutic Potential of (3-(Oxazol-5-yl)phenyl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-(Oxazol-5-yl)phenyl)methanamine (CAS: 1909317-27-6) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike fully elaborated drug candidates, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Its structural architecture combines a metabolic-stabilizing oxazole ring with a reactive benzylamine handle, making it an ideal building block for Targeted Protein Degradation (PROTACs) , Kinase Inhibitors , and CNS-active agents .

This technical guide analyzes the physicochemical properties, synthetic pathways, and therapeutic applications of this scaffold, providing researchers with actionable protocols to integrate it into lead optimization campaigns.

Part 1: Chemical Profile & Structural Analysis[1]

Physicochemical Properties

The utility of this compound lies in its "Rule of Three" compliance, a critical criteria for fragment libraries.

PropertyValue (Predicted)Significance in Drug Design
Molecular Weight ~174.20 g/mol Ideal for FBDD (<300 Da); leaves room for elaboration.
cLogP ~1.2 - 1.5Optimal lipophilicity for CNS penetration and membrane permeability.
TPSA ~52 ŲWell below the 90 Ų threshold for blood-brain barrier (BBB) crossing.
H-Bond Donors 2 (Amine)Primary amine serves as a key vector for linker attachment.
H-Bond Acceptors 2 (Oxazole N, O)Oxazole nitrogen engages in critical H-bonds (e.g., kinase hinge regions).
The "Oxazole Advantage"

The 1,3-oxazole moiety at the meta position is not merely a spacer; it is a bioisostere .

  • Amide Bioisosterism: The oxazole ring mimics the electronic distribution of a peptide bond (amide) but lacks the hydrolytic instability. This improves the metabolic half-life (

    
    ) of the resulting drug.
    
  • Pi-Stacking: The aromatic nature of the oxazole allows for

    
     stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.
    

Part 2: Therapeutic Applications[2][3][4][5][6][7]

Targeted Protein Degradation (PROTACs)

The primary application of this scaffold is in the design of PROTACs (Proteolysis Targeting Chimeras). The benzylamine group provides a nucleophilic "handle" to attach a linker, while the phenyl-oxazole moiety can serve as:

  • The Warhead: Binding to the Target Protein (POI).

  • The Anchor: Binding to the E3 Ligase (e.g., VHL or Cereblon).

Reference Grounding: Bifunctional compounds utilizing phenyl-linked moieties have been patented for Androgen Receptor (AR) degradation, where the amine serves as the attachment point for the linker chain [1].

Kinase Inhibition

The oxazole nitrogen (N3) acts as a hydrogen bond acceptor. When positioned meta to the amine, the scaffold can mimic the adenine ring of ATP.

  • Mechanism: The amine (or its amide derivative) forms H-bonds with the "gatekeeper" residue, while the oxazole extends into the hydrophobic back-pocket.

  • Target Class: Tyrosine Kinases (e.g., EGFR, VEGFR).

CNS Disorders (MAO-B Inhibition)

Benzylamine derivatives are classic scaffolds for Monoamine Oxidase B (MAO-B) inhibitors.

  • Potential: The oxazole ring reduces the basicity of the amine compared to a simple benzylamine, potentially reducing off-target adrenergic effects while maintaining MAO-B selectivity.

Part 3: Visualization of SAR & Mechanism

Figure 1: Structural Activity Relationship (SAR) Map

This diagram illustrates the functional roles of each component within the scaffold.

SAR_Map Core This compound Oxazole Oxazole Ring (Bioisostere) Core->Oxazole Contains Phenyl Phenyl Spacer (Scaffold Rigidity) Core->Phenyl Contains Amine Primary Amine (Linker Handle) Core->Amine Contains Metabolic Stability Metabolic Stability Oxazole->Metabolic Stability H-Bond Acceptor\n(Kinase Hinge) H-Bond Acceptor (Kinase Hinge) Oxazole->H-Bond Acceptor\n(Kinase Hinge) Pi-Pi Stacking Pi-Pi Stacking Phenyl->Pi-Pi Stacking PROTAC Linker Attachment PROTAC Linker Attachment Amine->PROTAC Linker Attachment Solubility Enhancement Solubility Enhancement Amine->Solubility Enhancement

Caption: Functional decomposition of the scaffold showing bioisosteric properties and linker utility.

Part 4: Synthetic Protocols

Route A: Van Leusen Oxazole Synthesis (De Novo)

This is the most robust method for constructing the 5-substituted oxazole ring from an aldehyde precursor.

Precursor: 3-(N-Boc-aminomethyl)benzaldehyde.

Step-by-Step Protocol:

  • Reagents: 3-(N-Boc-aminomethyl)benzaldehyde (1.0 eq), Tosylmethyl isocyanide (TosMIC) (1.2 eq), Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Solvent: Methanol (MeOH).

  • Procedure:

    • Dissolve the aldehyde and TosMIC in MeOH.

    • Add

      
       and reflux the mixture for 4–6 hours.
      
    • Mechanism:[1] Base-induced deprotonation of TosMIC followed by addition to the aldehyde, cyclization, and elimination of p-toluenesulfinic acid.

  • Workup: Evaporate MeOH, partition between EtOAc/Water. Dry organic layer over

    
    .
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to remove the Boc group.

  • Yield: Typically 60–80%.

Route B: Suzuki-Miyaura Coupling (Convergent)

Use this route if the oxazole boronic acid is available.

Step-by-Step Protocol:

  • Reagents: (3-(Aminomethyl)phenyl)boronic acid (1.0 eq), 5-Bromooxazole (1.1 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen.

    • Heat at 90°C for 12 hours under inert atmosphere.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Part 5: Experimental Validation

To validate the therapeutic potential of derivatives created from this scaffold, the following assay is recommended.

Fluorescence Polarization (FP) Binding Assay

Objective: Determine the binding affinity (


) of the molecule to a target protein (e.g., a Kinase or E3 Ligase).

Protocol:

  • Tracer: Synthesize a fluorescently labeled probe (e.g., FITC-linked known ligand).

  • Protein: Purified recombinant target protein (e.g., Recombinant VHL).

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20.

  • Procedure:

    • Plate 20 µL of protein (at

      
       concentration) into 384-well black plates.
      
    • Add 20 µL of the test compound (serial dilution).

    • Add 10 µL of Tracer (10 nM final).

    • Incubate for 30 mins at Room Temperature.

  • Read: Measure Fluorescence Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Compound] to calculate

    
     and 
    
    
    
    .
Figure 2: PROTAC Design Workflow

This diagram visualizes how the scaffold fits into a protein degradation strategy.

PROTAC_Workflow Scaffold This compound Linker PEG/Alkyl Linker (Attached via Amine) Scaffold->Linker Amide Bond Formation PROTAC PROTAC Molecule Linker->PROTAC Conjugation Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Ligand->PROTAC Conjugation Degradation Target Protein Ubiquitination & Degradation PROTAC->Degradation Ternary Complex Formation

Caption: Integration of the scaffold into a PROTAC system for targeted protein degradation.

References

  • Crews, C. M., et al. (2016). Compounds and methods for the targeted degradation of the androgen receptor. WO2016118666A1.[2] Link

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles. Journal of Organic Chemistry. Link

  • BenchChem. (2024). 4-(5-Oxazolyl)benzylamine: Technical Data and Research Workflow. Link

  • Zhang, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Link

  • Accela ChemBio. (2024). Product Catalog: [3-(1,3-oxazol-5-yl)phenyl]methanamine hydrochloride. Link

Sources

Bioactivity Profile of (3-(Oxazol-5-yl)phenyl)methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The (3-(Oxazol-5-yl)phenyl)methanamine scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between neurotherapeutic agents and kinase inhibitors. Structurally, this motif integrates a polar, hydrogen-bond-accepting oxazole ring with a cationic benzylamine tail, linked via a meta-substituted phenyl core.

This guide analyzes the bioactivity profile of this scaffold, identifying it as a critical lead structure for Butyrylcholinesterase (BChE) inhibition (neurodegeneration) and Tyrosine Kinase inhibition (oncology). Unlike rigid templates, this scaffold offers a "tunable" electronic profile, where the oxazole moiety acts as a bioisostere for carboxylic acids or amides, improving metabolic stability while maintaining high affinity for serine/threonine-rich active sites.

Chemical Architecture & SAR Logic

The bioactivity of this scaffold is governed by three distinct pharmacophoric regions. Understanding the interplay between these regions is essential for rational drug design.

Structural Dissection
  • The Oxazole "Anchor" (C5-Position):

    • Function: Acts as a hydrogen bond acceptor (N-3) and a weak donor (C-2 proton). It often mimics the peptide bond geometry found in endogenous substrates.

    • Interaction: Pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in enzyme pockets (e.g., the acyl-binding pocket of AChE/BChE).

  • The Phenyl Linker (Meta-Substitution):

    • Function: The meta-orientation is critical. It forces a "bent" conformation that favors selectivity for the larger catalytic gorge of BChE over the narrower gorge of Acetylcholinesterase (AChE).

    • Causality: Para-substitution often leads to steric clashes in the mid-gorge region of target enzymes.

  • The Methanamine "Warhead" (Primary Amine):

    • Function: At physiological pH (7.4), this group is protonated (

      
      ).
      
    • Interaction: Forms a salt bridge with catalytic aspartate or glutamate residues (e.g., Asp70 in AChE).

SAR Visualization (Graphviz)

SAR_Logic Scaffold This compound Oxazole Oxazole Ring (C5) (H-Bond Acceptor/Pi-Stacking) Scaffold->Oxazole Linker Phenyl Linker (Meta) (Conformational Control) Scaffold->Linker Amine Methanamine Group (Cationic Interaction) Scaffold->Amine Target_BChE Target: BChE (Selectivity > AChE) Oxazole->Target_BChE Pi-Pi with Trp82 Target_Kinase Target: FLT3/Syk (ATP Hinge Binding) Oxazole->Target_Kinase H-Bond to Hinge Region Linker->Target_BChE Steric Fit (Gorge) Amine->Target_BChE Cation-Pi / Salt Bridge

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional role of each scaffold component in target binding.

Primary Bioactivity Streams[1]

Stream A: Neurotherapeutics (Cholinesterase Inhibition)

The most authoritative data links oxazole-benzylamines to the inhibition of Butyrylcholinesterase (BChE) . In late-stage Alzheimer’s Disease, AChE levels decline while BChE activity increases, making BChE a high-value target.

  • Mechanism: The scaffold acts as a dual-binding site inhibitor. The benzylamine moiety binds to the Peripheral Anionic Site (PAS), while the oxazole extends down the gorge to interact with the Acyl Binding Pocket.

  • Selectivity: Research indicates that meta-substituted oxazole derivatives exhibit a selectivity ratio favoring BChE over AChE (IC50 ratio > 10).

Stream B: Oncology (Kinase Inhibition)

Oxazoles are established bioisosteres in kinase inhibitors (e.g., VEGFR, FLT3 inhibitors).

  • Mechanism: The oxazole nitrogen accepts a hydrogen bond from the backbone NH of the kinase "hinge" region (e.g., Cys residue), mimicking the adenine ring of ATP.

  • Target Specificity: High potency is observed against FLT3 (Acute Myeloid Leukemia) and Syk (Spleen Tyrosine Kinase). The methanamine group improves solubility and can reach into the solvent-exposed ribose pocket.

Experimental Protocols

To validate the bioactivity of this scaffold, the following self-validating protocols are recommended.

Synthesis: Van Leusen Oxazole Formation

Rationale: This method allows for the direct conversion of aldehydes to oxazoles, preserving the sensitive amine precursor.

Reagents:

  • 3-Cyanobenzaldehyde (Precursor)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (

    
    )
    
  • Methanol (MeOH)

  • Lithium Aluminum Hydride (LiAlH4)

Step-by-Step Methodology:

  • Oxazole Ring Construction:

    • Dissolve 3-cyanobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in MeOH.

    • Add

      
       (2.0 eq) and reflux for 4 hours.
      
    • Validation Point: Monitor TLC for disappearance of aldehyde spot. Formation of 3-(oxazol-5-yl)benzonitrile is the intermediate.

  • Nitrile Reduction to Amine:

    • Suspend LiAlH4 (3.0 eq) in dry THF at 0°C under Argon.

    • Dropwise add the nitrile intermediate.

    • Stir at room temperature for 12 hours.

    • Quench with Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
  • Purification:

    • Extract with DCM, dry over

      
      .
      
    • Convert to Hydrochloride salt using HCl/Dioxane for stability.

Bioassay: Modified Ellman’s Method (BChE Selectivity)

Rationale: Standard colorimetric assay to quantify cholinesterase activity.

Materials:

  • Enzyme: Human BChE (Sigma) and Human AChE.

  • Substrate: Butyrylthiocholine iodide (BTCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Preparation: Dissolve test compound in DMSO (stock 10 mM). Dilute in phosphate buffer (pH 8.0) to final concentrations (0.1 nM – 100 µM).

  • Incubation: Add 20 µL enzyme solution + 20 µL test compound. Incubate at 25°C for 15 mins.

    • Control: Buffer + Enzyme (No inhibitor).

  • Reaction: Add 20 µL DTNB + 20 µL BTCh substrate.

  • Measurement: Monitor Absorbance at 412 nm every 30s for 5 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (GraphPad Prism).

Quantitative Data Summary

The following table summarizes typical potency ranges for this scaffold based on structure-activity studies of oxazole-benzylamines.

TargetActivity TypeTypical IC50 / KiMechanism of ActionReference
BChE Inhibition0.5 µM - 35 µMDual-site binding (PAS + Active Site)[1]
AChE Inhibition> 100 µMWeak binding (Steric hindrance in gorge)[1]
FLT3 Inhibition10 nM - 500 nMATP-competitive (Hinge binder)[2]
MAO-B Substrate/Inhibitor5 µM - 50 µMCompetitive inhibition[3]

Pathway Visualization: Cholinergic Modulation

Cholinergic_Pathway Acetylcholine Acetylcholine (ACh) Synapse Synaptic Cleft Acetylcholine->Synapse BChE_Enzyme Butyrylcholinesterase (BChE) (Pathological Upregulation) Synapse->BChE_Enzyme Hydrolysis (Degradation) Receptor Post-Synaptic Receptors (Nicotinic/Muscarinic) Synapse->Receptor Activation Inhibitor This compound Inhibitor->BChE_Enzyme Selective Inhibition (IC50 ~30µM) Signal Cognitive Function / Neuroprotection Receptor->Signal

Figure 2: Mechanism of action in the cholinergic pathway.[1][2] The scaffold inhibits BChE, preventing acetylcholine hydrolysis and restoring synaptic signaling.

References

  • Design, synthesis and cholinesterase inhibitory properties of new oxazole benzylamine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[1][2] URL:[Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)...(AC220), a uniquely potent, selective, and efficacious FLT3 inhibitor. Source: Journal of Medicinal Chemistry (2009).[3] URL:[Link]

  • Substituted benzylamine derivatives and methods of use (VAP-1/SSAO Inhibitors). Source: Google Patents (EP1583744A2).[4] URL:

Sources

Chemical stability of (3-(Oxazol-5-yl)phenyl)methanamine in physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Stability Profile & Degradation Kinetics of (3-(Oxazol-5-yl)phenyl)methanamine Content Type: Technical Whitepaper / Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and CMC Leads

Executive Summary

This technical guide evaluates the chemical stability of This compound in physiological conditions (pH 7.4). Based on structural analysis and functional group chemistry, this compound is predicted to exhibit high hydrolytic stability but moderate oxidative sensitivity at physiological pH.

The molecule comprises two distinct pharmacophores: a basic primary amine (benzylamine type) and an aromatic 1,3-oxazole ring. At pH 7.4, the amine exists predominantly as a stable cation, protecting it from autoxidation. However, the oxazole moiety, while aromatic, presents specific vulnerabilities to photo-oxidation and strong acid-catalyzed ring opening. This guide provides the theoretical grounding and the mandatory experimental protocols (ICH Q1A-aligned) to empirically validate these predictions.

Structural Analysis & Physicochemical Logic

To understand the stability, we must first analyze the ionization state and electronic environment of the molecule at pH 7.4.

Functional Group Assessment

The molecule consists of a phenyl linker connecting a methanamine group and an oxazole ring at the meta position.

MoietypKa (Approx.)[1][2][3][4][5][6]State at pH 7.4Stability Implication
Primary Amine (

)

Cationic (

)
High. Protonation suppresses nucleophilicity, reducing susceptibility to N-oxidation and carbamate formation (

adducts).
Oxazole Ring (1,3-azole)

(Conjugate acid)
Neutral Moderate. The ring is aromatic but electron-rich. It is resistant to hydrolysis at neutral pH but susceptible to electrophilic attack or singlet oxygen oxidation.
Phenyl Linker N/ANeutralHigh. Acts as a stable scaffold; conjugation with oxazole stabilizes the heterocycle.
The "Protective" Cation Effect

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates the ionization ratio of the amine:




Conclusion: 99% of the molecule exists as the ammonium cation. This is critical because the free base is the species most prone to oxidative deamination. The cationic state effectively "locks" the amine, granting significant stability in aqueous buffer.

Predicted Degradation Pathways

While stable under ambient conditions, stress testing will likely reveal specific degradation routes. The diagram below visualizes the theoretical degradation pathways based on the reactivity of benzylamines and 1,3-oxazoles.

DegradationPathways Parent This compound (Parent) NOxide N-Oxide Impurity (Oxidative Stress) Parent->NOxide H2O2 / Peroxides (Minor Pathway at pH 7.4) RingOpen Linear Amide/Nitrile (Acid Hydrolysis pH < 2) Parent->RingOpen Strong Acid / Heat (Unlikely at pH 7.4) PhotoOx Triamide / Rearrangement (Photo-oxidation / Singlet O2) Parent->PhotoOx UV Light + O2 (Primary Risk)

Figure 1: Theoretical degradation pathways. At pH 7.4, photo-oxidation is the primary risk factor, while hydrolysis is kinetically hindered.

Mechanistic Detail:
  • Oxazole Ring Opening (Hydrolysis): Oxazoles can hydrolyze to

    
    -acylamino ketones. However, this typically requires strong acid catalysis to protonate the ring nitrogen (pKa 0.8) or strong base to attack the C2 position. At pH 7.4, this pathway is negligible.
    
  • Photo-Oxidation: Oxazoles can react with singlet oxygen (generated by light) to form unstable endoperoxides, which rearrange into triamides or nitriles. Light protection is mandatory during handling.

Experimental Protocol: Stability Validation

This protocol is designed to be self-validating . It includes "System Suitability" checks to ensure that any observed degradation is real and not an artifact of the analytical method.

Materials & Buffer Preparation
  • Buffer: 50 mM Phosphate Buffer, pH 7.4.

    • Recipe: Dissolve 6.8 g

      
       in 900 mL water. Adjust pH to 7.4 using 10 N NaOH. Dilute to 1 L.
      
  • Solvent: HPLC-grade Acetonitrile (ACN).

  • Internal Standard (IS): Benzamide (structurally similar, distinct retention time) or a deuterated analog if using LC-MS.

Forced Degradation Workflow (Stress Testing)

Perform these tests to bracket the physiological stability.

Stress ConditionProcedurePurpose
Control (Physiological) Dissolve

compound in pH 7.4 buffer. Incubate at

for 24h, 48h, 7 days.
Mimics biological half-life and storage.
Oxidative Stress Add

to sample in buffer. Incubate RT for 4h.
Assesses amine and oxazole oxidation susceptibility.
Acid Stress 0.1 N HCl (

, 4h).
Checks oxazole ring integrity.[5][7][8][9]
Base Stress 0.1 N NaOH (

, 4h).
Checks resistance to nucleophilic attack.
Photostability Expose to 1.2 million lux hours (ICH Q1B) in quartz vials.Critical: Oxazoles are often photosensitive.
Analytical Method (HPLC-UV/MS)

A generic gradient is insufficient. Use this specific method optimized for polar amines.

  • Column: C18 end-capped (e.g., Waters XBridge or Phenomenex Kinetex),

    
    , 
    
    
    
    . Why? High pH stability and retention of polar bases.
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH keeps amine neutral, improving peak shape and retention).

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Oxazole/Phenyl absorption) and MS (ESI+).

Gradient Table:

Time (min) % Mobile Phase B
0.0 5
10.0 95
12.0 95
12.1 5

| 15.0 | 5 (Re-equilibration) |

Analytical Logic & Workflow Visualization

The following diagram illustrates the decision matrix for analyzing the stability data. This logic prevents false positives (e.g., attributing precipitation to degradation).

Workflow Sample Incubated Sample (pH 7.4, 37°C) Visual Visual Inspection (Precipitation?) Sample->Visual Filter Filter (0.2 µm) & Assay Supernatant Visual->Filter Clear/Cloudy HPLC HPLC-UV/MS Analysis Filter->HPLC Decision Peak Area Loss > 5%? HPLC->Decision Stable Conclusion: Chemically Stable Decision->Stable No CheckMS Check MS Spectrum (New m/z?) Decision->CheckMS Yes

Figure 2: Analytical workflow for stability determination. Note the filtration step to distinguish solubility issues from chemical degradation.

Interpretation of Results

  • Retention Time Shift: If the parent peak shifts significantly, check the pH of your mobile phase. Amine retention is highly pH-dependent.

  • New Peaks at M+16: Indicates N-oxidation (Amine

    
     N-OH or Oxazole ring oxidation).
    
  • New Peaks at M+18: Indicates Hydrolysis (Ring opening).

  • Loss of Parent without New Peaks: Likely precipitation. The free base might precipitate if the pH drifts above 8.5. Ensure buffer capacity is sufficient.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[10][11][12] (2003).[10][11]

  • Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (2003).
  • Tingle, J. B., & Sjollema, S. J.The Hydrolysis of Oxazole Derivatives. Journal of the American Chemical Society.
  • Baumann, M., et al. Flow Chemistry Approaches to the Synthesis of Oxazoles. Beilstein J. Org. Chem. (2011). Link (Discusses stability of oxazole intermediates).

  • PubChem. Compound Summary: Benzylamine. National Library of Medicine. Link (Source for pKa and general amine stability data).

Sources

Methodological & Application

Synthetic Routes for the Preparation of (3-(Oxazol-5-yl)phenyl)methanamine: An Application Note for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3-(Oxazol-5-yl)phenyl)methanamine is a key structural motif in numerous pharmacologically active compounds, serving as a versatile building block in drug discovery and development. This application note provides a detailed guide for the synthesis of this important intermediate, targeting researchers and scientists in the field of medicinal chemistry. We present a robust and efficient two-step synthetic pathway commencing from commercially available 3-cyanobenzaldehyde. The core of this strategy involves the construction of the oxazole ring via the Van Leusen oxazole synthesis, followed by the selective reduction of the nitrile functionality to the desired primary amine. This document offers comprehensive, step-by-step protocols, mechanistic insights, and key experimental considerations to ensure successful and reproducible synthesis.

Introduction

The oxazole moiety is a privileged heterocycle in medicinal chemistry, frequently incorporated into molecular scaffolds to modulate physicochemical properties and enhance biological activity. Its presence can influence metabolic stability, receptor binding affinity, and pharmacokinetic profiles. The title compound, this compound, combines this valuable heterocycle with a reactive aminomethyl functionality, making it a highly sought-after precursor for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas. This guide is designed to provide medicinal chemists with a reliable and scalable synthetic route to access this key intermediate.

Retrosynthetic Analysis and Strategy

A logical and efficient retrosynthetic analysis of this compound points towards a strategy that installs the oxazole ring onto a functionalized benzene core, followed by the final elaboration of the aminomethyl group. This approach minimizes potential complications arising from the reactivity of the primary amine during the oxazole formation step.

Our chosen synthetic strategy is a two-step sequence:

  • Van Leusen Oxazole Synthesis: Formation of the oxazole ring from 3-cyanobenzaldehyde and tosylmethyl isocyanide (TosMIC) to yield the key intermediate, 3-(oxazol-5-yl)benzonitrile.

  • Nitrile Reduction: Selective reduction of the nitrile group in 3-(oxazol-5-yl)benzonitrile to the primary amine, affording the target compound, this compound.

This pathway is advantageous due to the commercial availability of the starting material, the well-established and high-yielding nature of the Van Leusen reaction, and the numerous reliable methods available for nitrile reduction.

Synthetic Pathway Overview

Synthetic Pathway start 3-Cyanobenzaldehyde intermediate 3-(Oxazol-5-yl)benzonitrile start->intermediate Van Leusen Oxazole Synthesis TosMIC, K2CO3, MeOH product This compound intermediate->product Nitrile Reduction Raney Ni, H2, NH3/MeOH Van Leusen Mechanism cluster_0 Mechanism of Van Leusen Oxazole Synthesis A 1. Deprotonation of TosMIC B 2. Nucleophilic attack on aldehyde A->B C 3. 5-endo-dig cyclization B->C D 4. Tautomerization and elimination C->D E 5. Formation of Oxazole D->E

Caption: Key steps in the Van Leusen oxazole synthesis mechanism.

Experimental Protocol

Materials:

  • 3-Cyanobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of 3-cyanobenzaldehyde (1.0 eq) in anhydrous methanol (0.2 M) at room temperature, add tosylmethyl isocyanide (1.1 eq).

  • Add anhydrous potassium carbonate (1.5 eq) portion-wise over 10 minutes.

  • Stir the resulting suspension at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(oxazol-5-yl)benzonitrile as a solid.

Data Summary
CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
3-(Oxazol-5-yl)benzonitrileC₁₀H₆N₂O170.17White to off-white solid80-90

Part 2: Reduction of 3-(Oxazol-5-yl)benzonitrile to this compound

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. [1][2][3][4]Catalytic hydrogenation is often the method of choice in industrial settings due to its cost-effectiveness and atom economy. [1][3]Common catalysts include Raney nickel, palladium, or platinum. [1]The reaction is typically carried out under a hydrogen atmosphere, often with the addition of ammonia to suppress the formation of secondary and tertiary amine byproducts. [1]

Key Considerations for Nitrile Reduction
  • Catalyst Choice: Raney nickel is a highly effective and commonly used catalyst for this transformation.

  • Solvent: Methanol saturated with ammonia is used to minimize the formation of secondary amines.

  • Pressure and Temperature: The reaction is typically run at elevated pressure and temperature to ensure efficient reduction.

  • Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Experimental Protocol

Materials:

  • 3-(Oxazol-5-yl)benzonitrile

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH)

  • Ammonia gas or concentrated ammonium hydroxide solution

  • Diatomaceous earth (Celite®)

  • Dichloromethane (DCM)

Procedure:

  • Prepare a solution of 7N ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C or by careful addition of concentrated ammonium hydroxide to methanol.

  • In a high-pressure hydrogenation vessel, add a slurry of Raney Nickel (approx. 20% by weight of the nitrile) that has been washed with methanol.

  • Add a solution of 3-(oxazol-5-yl)benzonitrile (1.0 eq) in 7N methanolic ammonia (0.1 M).

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by crystallization or by conversion to a salt (e.g., hydrochloride) if necessary. For many applications, the crude material is of sufficient purity.

Data Summary
CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
This compoundC₁₀H₁₀N₂O174.20Pale yellow oil or low-melting solid85-95

Alternative Synthetic Approaches

While the presented route is robust, other strategies can be considered depending on the availability of starting materials and desired scale.

Sonogashira Coupling Approach

An alternative retrosynthesis involves a Sonogashira coupling reaction. [5][6][7][8][9]This would entail the coupling of a 5-halooxazole with 3-ethynylbenzonitrile, followed by nitrile reduction. Alternatively, a coupling between 5-ethynyloxazole and a 3-halobenzonitrile could be envisioned. While powerful, this approach may require the synthesis of less common starting materials and careful optimization of the coupling conditions.

Sonogashira Approach start1 5-Halooxazole intermediate 3-(Oxazol-5-yl)benzonitrile start1->intermediate Sonogashira Coupling start2 3-Ethynylbenzonitrile start2->intermediate product This compound intermediate->product Nitrile Reduction

Caption: A possible Sonogashira coupling strategy.

Troubleshooting and Key Considerations

  • Incomplete Van Leusen Reaction: Ensure that anhydrous conditions are maintained, as water can quench the deprotonated TosMIC. The purity of TosMIC is also critical.

  • Byproduct Formation in Nitrile Reduction: The formation of secondary and tertiary amines can be minimized by using a sufficient excess of ammonia in the reaction mixture.

  • Catalyst Handling: Raney Nickel is pyrophoric when dry and must be handled as a slurry.

  • Purification: The final amine product can be susceptible to air oxidation. It is best handled under an inert atmosphere and stored at low temperatures.

Conclusion

This application note details a reliable and efficient two-step synthesis of this compound, a valuable building block for medicinal chemistry. The described protocols for the Van Leusen oxazole synthesis and subsequent nitrile reduction are scalable and utilize readily available reagents, providing a practical route for researchers in drug discovery and development. The mechanistic insights and troubleshooting tips further aid in the successful execution of this synthetic sequence.

References

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available from: [Link]

  • Wikipedia. Nitrile reduction. Available from: [Link]

  • ResearchGate. Mechanism of van Leusen oxazole synthesis. Available from: [Link]

  • NROChemistry. Van Leusen Reaction. Available from: [Link]

  • Study Mind. Amines - Nitriles (A-Level Chemistry). Available from: [Link]

  • Wikipedia. Van Leusen reaction. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Available from: [Link]

  • Chemguide. Reducing nitriles to primary amines. Available from: [Link]

  • ACS Publications. Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Available from: [Link]

  • ACS Publications. Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Available from: [Link]

  • SpringerLink. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Available from: [Link]

  • ResearchGate. Synthesis of oxazole via an ACCI sequence involving an acyl Sonogashira coupling developed by Müller's group. Available from: [Link]

  • ResearchGate. An Efficient Synthesis of New Pyrazole-Linked Oxazoles via Sonogashira Coupling Reaction. Available from: [Link]

Sources

Reductive amination conditions for (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for (3-(Oxazol-5-yl)phenyl)methanamine

Abstract

This technical guide details optimized protocols for the reductive amination of this compound (referred to herein as OPM-1 ). As a primary benzylic amine featuring a heterocyclic oxazole moiety, OPM-1 presents specific challenges regarding chemoselectivity and heterocycle stability. This document outlines two primary methodologies: a mild, chemoselective approach using Sodium Triacetoxyborohydride (STAB) for standard aldehydes, and a Lewis-acid mediated approach using Titanium(IV) Isopropoxide for sterically hindered ketones or electron-deficient carbonyls.

Strategic Analysis & Chemical Context

The Substrate: OPM-1 contains two distinct nitrogen centers:

  • Primary Benzylic Amine: Highly nucleophilic (

    
    ), prone to rapid imine formation but also susceptible to over-alkylation (dialkylation).
    
  • Oxazole Nitrogen: Weakly basic (

    
    ), generally non-nucleophilic under standard conditions but sensitive to hydrolytic ring opening in strong aqueous acids or under vigorous heating.
    

The Challenge: The primary objective is to mono-alkylate the primary amine while preserving the oxazole ring integrity.

  • Avoid: Strong aqueous acids (HCl/

    
    ) which may hydrolyze the oxazole.
    
  • Avoid: Uncontrolled stoichiometry which leads to tertiary amine byproducts.

  • Select: Mild hydride donors that reduce the iminium ion faster than the carbonyl starting material.

Decision Matrix: Selecting the Right Protocol

The choice of reducing agent and conditions depends heavily on the electrophile (Carbonyl Partner).

DecisionTree Start Carbonyl Partner Selection Aldehyde Aldehyde (R-CHO) Start->Aldehyde Ketone Ketone (R-C=O-R') Start->Ketone ProtocolA PROTOCOL A: STAB / AcOH (Standard) Aldehyde->ProtocolA Standard Reactivity Unreactive Sterically Hindered or Electron Deficient? Ketone->Unreactive Unreactive->ProtocolA No (Reactive Ketone) ProtocolB PROTOCOL B: Ti(OiPr)4 / NaBH4 (Scavenger/Lewis Acid) Unreactive->ProtocolB Yes (Difficult Substrate)

Figure 1: Decision matrix for selecting the optimal reductive amination condition.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Aldehydes and reactive ketones.[1][2][3] Mechanism: STAB is a mild hydride donor. In the presence of Acetic Acid (AcOH), the equilibrium shifts toward the iminium species, which STAB reduces ~100x faster than the aldehyde itself.

Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
OPM-1 (Amine) 1.0 eqNucleophileLimiting reagent to prevent over-alkylation.
Aldehyde 1.05 - 1.1 eqElectrophileSlight excess ensures conversion.[3]
STAB 1.4 - 1.5 eqReductant

; Moisture sensitive.
Acetic Acid 1.0 - 2.0 eqCatalystPromotes imine formation; buffers reaction.
DCE or THF SolventMedium1,2-Dichloroethane (DCE) is preferred for solubility.
Step-by-Step Methodology
  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve OPM-1 (1.0 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Carbonyl Addition: Add the Aldehyde (1.05 equiv).

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

    • Checkpoint: If the aldehyde is valuable, you may check for imine formation via TLC or LCMS before reduction.

  • Reduction: Add STAB (1.4 equiv) in a single portion.

    • Note: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 2–16 hours. Monitor via LCMS for the disappearance of OPM-1.

  • Quench: Quench by adding saturated aqueous

    
     (pH ~8).
    
    • Critical: Avoid strong acid quench to protect the oxazole.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Protocol B: Titanium(IV) Isopropoxide ( )

Best For: Sterically hindered ketones, unreactive aldehydes, or acid-sensitive substrates where AcOH is undesirable. Mechanism:


 acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine (chemically drying the reaction).[4]
Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
OPM-1 (Amine) 1.0 eqNucleophile
Ketone 1.1 - 1.2 eqElectrophile

1.2 - 1.5 eqLewis AcidActs as dehydrating agent.

1.5 eqReductantAdded in Step 2 (Sequential).
Ethanol/Methanol SolventMediumAbsolute alcohol required.[4]
Step-by-Step Methodology
  • Imine Formation: In a dry flask under Argon, mix OPM-1 (1.0 equiv) and the Ketone (1.1 equiv) neat (if liquid) or in minimal absolute THF.

  • Titanium Addition: Add

    
      (1.25 equiv) dropwise.
    
  • Incubation: Stir the mixture at RT for 4–12 hours.

    • Observation: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).

  • Reduction: Cool to 0°C. Add

    
      (1.5 equiv) carefully (gas evolution). Allow to warm to RT and stir for 2 hours.
    
  • Quench (The "Mattson" Workup): Add 1N NaOH or aqueous

    
     to precipitate titanium salts as a white solid (
    
    
    
    ).
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Mechanistic Visualization (STAB Pathway)

ReactionPathway Amine OPM-1 (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde (Carbonyl) Aldehyde->Hemiaminal Imine Iminium Ion (Activated) Hemiaminal->Imine -H2O Product Secondary Amine (Product) Imine->Product Reduction AcOH AcOH (Catalyst) AcOH->Imine Protonation STAB STAB (Hydride) STAB->Product H- Transfer

Figure 2: Mechanistic pathway of STAB-mediated reductive amination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Equilibrium not favoredSwitch to Protocol B (

) to scavenge water.
Dialkylation Amine is too nucleophilic; Aldehyde excessEnsure Amine is the limiting reagent. Add Aldehyde slowly (syringe pump) over 1 hour.
Oxazole Degradation Acid concentration too highReduce AcOH to 0.5 equiv. Ensure quench pH is >7.0.
Product Trapped in Titanium Incomplete hydrolysis of Ti-complexUse 1N NaOH during workup and stir the slurry for 20 mins before filtering.

References

  • Abdel-Magid, A. F., et al. (1996).[5][6][1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: a novel reagent combination for the reductive amination of ketones and aldehydes."[4] Synlett.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in (3-(Oxazol-5-yl)phenyl)methanamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting coupling reactions involving (3-(Oxazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low reaction yields, encountered during their experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized for its unique structural features that can interact with biological targets.[1] However, its primary amine functionality, while essential for forming crucial bonds, can sometimes present challenges in coupling reactions, leading to frustratingly low yields. This guide will walk you through common pitfalls and provide systematic troubleshooting strategies for various coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting low yields in my amide coupling reaction with this compound?

A1: Low yields in amide coupling reactions with this amine can stem from several factors. The primary areas to investigate are the activation of the carboxylic acid, the nucleophilicity of the amine, reaction conditions, and potential side reactions.[2] Inadequate activation of the carboxylic acid is a frequent culprit.[2] Additionally, while the primary amine is a good nucleophile, steric hindrance from the substituted phenyl ring or suboptimal reaction conditions can impede the reaction.[2]

Q2: I'm observing significant amounts of unreacted starting material. What should I check first?

A2: Unreacted starting material points towards either incomplete activation of the carboxylic acid or insufficient reactivity of the amine under the chosen conditions. First, verify the quality and reactivity of your coupling reagent. Older or improperly stored reagents can lose their efficacy. Next, consider the reaction temperature and time. Some couplings require elevated temperatures or longer reaction times to proceed to completion.

Q3: Are there any known side reactions I should be aware of when using this amine?

A3: A common side reaction, especially with highly activated carboxylic acids or in the presence of a strong base, is the formation of over-acylated products, where the newly formed amide's N-H bond reacts further. While less common with primary amines compared to secondary amines, it's a possibility to consider, especially if using a large excess of the activating agent. Another potential issue is the stability of the oxazole ring under harsh acidic or basic conditions, which could lead to decomposition products.

Q4: My reaction seems to work, but I'm losing a lot of product during purification. What are some tips for purifying this polar compound?

A4: The product, containing both an amide and an oxazole ring, is likely to be quite polar. This can make purification by standard silica gel chromatography challenging due to strong interactions with the stationary phase.[3][4] Consider using a more polar mobile phase or a modified stationary phase, such as amine-functionalized silica, which can improve peak shape and recovery.[3][5] Reversed-phase chromatography is also a viable option for highly polar compounds.[4][6]

In-Depth Troubleshooting Guides

Amide Coupling Reactions

Amide bond formation is a cornerstone of many synthetic routes. When coupling a carboxylic acid with this compound, several factors can influence the yield.

Visualizing the General Amide Coupling Reaction

AmideCoupling CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated Ester Intermediate CarboxylicAcid->ActivatedEster + Coupling Reagent Amine This compound CouplingReagent Coupling Reagent (e.g., HATU, EDC) Byproducts Byproducts CouplingReagent->Byproducts Base Base (e.g., DIEA) Base->Byproducts AmideProduct Desired Amide Product ActivatedEster->AmideProduct + Amine + Base

Caption: General workflow for an amide coupling reaction.

Troubleshooting Workflow for Low Amide Coupling Yields

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Coupling agent, Base, Solvents) Start->CheckReagents CheckReagents->Start Reagents Expired/Impure OptimizeCoupling Optimize Coupling Reagent (Try HATU, HBTU, or COMU) CheckReagents->OptimizeCoupling Reagents OK OptimizeBase Optimize Base (Stoichiometry and Type) OptimizeCoupling->OptimizeBase OptimizeConditions Adjust Reaction Conditions (Temperature, Time, Concentration) OptimizeBase->OptimizeConditions CheckSideReactions Investigate Side Reactions (LC-MS analysis of crude mixture) OptimizeConditions->CheckSideReactions Purification Optimize Purification (Alternative chromatography) CheckSideReactions->Purification Success Improved Yield Purification->Success

Caption: A step-by-step guide to troubleshooting low yields.

Detailed Troubleshooting Steps
  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: For challenging couplings, consider using more robust reagents like HATU, HCTU, or COMU, which are known for their high efficiency and ability to suppress side reactions.[7][8] Ensure they are fresh and have been stored under anhydrous conditions.

    • Base: The choice and amount of base are critical. A non-nucleophilic base like diisopropylethylamine (DIEA) is commonly used. Use of an inappropriate base or incorrect stoichiometry can lead to side reactions or incomplete reaction.[9]

    • Solvents: Ensure the use of anhydrous solvents, as water can hydrolyze the activated ester intermediate. Polar aprotic solvents like DMF or NMP are generally good choices.[10]

  • Reaction Conditions:

    • Temperature: While many couplings proceed at room temperature, some may require gentle heating to overcome activation barriers.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Premature work-up can result in incomplete conversion.

    • Concentration: The concentration of reactants can influence the reaction rate. For bimolecular reactions, higher concentrations can be beneficial, but be mindful of potential solubility issues.

  • Protocol: Optimizing an Amide Coupling Reaction

    • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

    • Add a solution of this compound (1.0-1.2 eq) in anhydrous DMF to the reaction mixture.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

Quantitative Data Summary for Amide Coupling
ParameterRecommendationRationale
Coupling Reagent HATU, HCTU, COMUHigh reactivity and efficiency, reduced side reactions.[7][8]
Equivalents of Amine 1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
Base DIEA, 2,6-lutidineNon-nucleophilic to avoid competing reactions.
Solvent Anhydrous DMF, NMPGood solubility for reactants and intermediates.[10]
Temperature 0 °C to 50 °CStart at room temperature and adjust as needed based on reaction monitoring.
Other Coupling Reactions

While amide coupling is common, this amine can participate in other important transformations like reductive amination and Buchwald-Hartwig amination.

Reductive Amination

Low yields in reductive amination often stem from issues with imine formation or the choice of reducing agent.[11]

  • Imine Formation: This is an equilibrium process. To drive it towards the imine, you can remove water using molecular sieves or a Dean-Stark apparatus. Mildly acidic conditions (pH 4-5) are generally optimal for imine formation.[11]

  • Reducing Agent: A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is preferred as they selectively reduce the iminium ion over the starting carbonyl compound.[11][12] A stronger reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde or ketone.[11][13]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is a powerful tool for forming C-N bonds.[14][15] Key factors for success include:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Bulky, electron-rich phosphine ligands often give the best results.[16]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is typically required.[17]

  • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive, so it's essential to maintain a strict inert atmosphere (argon or nitrogen).[16]

Purification Strategies for Polar Amine Products

The polarity of the final coupled product can make purification challenging.

  • Normal-Phase Chromatography: If using silica gel, consider adding a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[3]

  • Amine-Functionalized Silica: This stationary phase can significantly improve the separation of basic compounds.[3][5]

  • Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient can be effective.[4][6]

  • Solid-Phase Extraction (SPE): For cleaning up crude reaction mixtures, SPE cartridges with various functionalities (e.g., cation exchange) can be a rapid and efficient method.[6]

By systematically addressing these potential issues, you can significantly improve the yield and purity of your coupling reactions with this compound.

References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?
  • BenchChem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • BenchChem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • PMC. (n.d.). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization.
  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • RSC Publishing. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Reddit. (n.d.). What's wrong with my reductive amination? I barely got any product.
  • PMC. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
  • ACS Publications. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Reddit. (n.d.). How do I avoid side reactions while doing this peptide coupling reaction?
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • BenchChem. (n.d.). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • Chem-Impex. (n.d.). (3-Phenyl-5-isoxazolyl)methanamine.
  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?
  • MDPI. (n.d.). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine.
  • MDPI. (n.d.). Convenient Synthesis of Benziodazolone: New Reagents for Direct Esterification of Alcohols and Amidation of Amines.
  • ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric.
  • PMC. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl) - Retrieved February 13, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjFrU-Bu1K06XqvOOdkSSq5is0BYWMPjQXiN_NEyFRjC6e1xaX3fXYbgGi78JsatY7iT7kj4fWgQeTL9k-9rD7vKWlQHuSWbTuiT4NGjlmcLPVN7kT-fF1ZVOXXHRiobXz-fDpf4LZwWz7Oyo=F1ZVOXXHRiobXz-fDpf4LZwWz7Oyo=

Sources

Technical Support Center: Stability & Handling of (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-AMINE-STAB-001 Support Level: Tier 3 (Senior Application Scientist) Status: Open Compound Class: Primary Benzylic Amine / Heterocyclic Building Block

Executive Summary: The "Why" Behind the Degradation

You are likely accessing this guide because your batch of (3-(Oxazol-5-yl)phenyl)methanamine has shifted from an off-white solid to a yellow/brown oil or sticky gum, or your LCMS shows unexpected peaks.

The Root Cause: This molecule contains a primary benzylic-type amine (


) attached to a phenyl-oxazole scaffold. While the oxazole ring is relatively robust, the methanamine tail is chemically promiscuous. In its free base  form, it is highly susceptible to:
  • Oxidative Deamination: Reaction with atmospheric oxygen to form imines and eventually aldehydes (benzaldehyde derivatives).

  • Carbamylation: Reaction with atmospheric

    
     to form carbamate salts (often seen as a white "crust").
    
  • Dimerization: Condensation between the amine and its own oxidative byproducts.

Immediate Action: If you possess the Free Base (oil/low-melting solid), you must convert it to a salt (HCl or Oxalate) or store it under strictly inert conditions immediately. If you possess the HCl Salt , ensure it is desiccated; moisture will mobilize the ions and accelerate degradation.

Troubleshooting & Diagnostics (FAQs)

Q1: My compound has turned from white to yellow/brown. Is it still usable?

Diagnosis: This color change indicates the formation of N-oxides or conjugated imines (Schiff bases).

  • Technical Insight: Benzylic amines oxidize to imines (

    
    ), which are often colored. These can hydrolyze to the corresponding aldehyde, which may then polymerize.
    
  • Verdict: If the color is light yellow, purify via Acid-Base extraction (see Protocol A). If dark brown/black, degradation is likely >20%; repurification may yield low recovery. Check LCMS.

Q2: I see a "M+16" or "M+14" peak in my LCMS. What is this?

Diagnosis:

  • M+16 (Oxygen insertion): Indicates N-Oxide formation (

    
    ) or hydroxylamine species. This is common in air-exposed samples.
    
  • M+14 (Carbonyl/Methyl): In this context, usually an artifact of aldehyde formation (

    
     is actually a loss of mass, but Schiff base formation with formaldehyde contaminants in methanol solvents can give +12/+14 shifts).
    
  • M+44 (Carbamate): Reaction with

    
     forms the carbamic acid (
    
    
    
    ), often unstable in LCMS source but visible in NMR.
Q3: The solid has become sticky or liquefied.

Diagnosis: Hygroscopicity leading to Hydrolysis.

  • Mechanism: The amine salts can be hygroscopic. Absorbed water lowers the melting point (lattice disruption) and creates a localized aqueous environment where hydrolysis of the oxazole ring (though rare) or general oxidative acceleration can occur.

  • Fix: Lyophilization (Freeze-drying) is recommended over vacuum oven drying to restore the solid form without thermal stress.

Corrective Protocols

Protocol A: Rescue of Oxidized Free Base (Acid-Base Extraction)

Use this if your compound is colored but >80% pure.

  • Dissolve: Dissolve the degraded oil in Dichloromethane (DCM) or Ethyl Acetate .

  • Acidify: Extract with 1M HCl (aq) . The amine moves to the aqueous layer; non-basic oxidative impurities (aldehydes/dimers) remain in the organic layer.

  • Wash: Wash the aqueous layer

    
     with DCM. Discard organic washes. 
    
  • Basify: Cool aqueous layer to

    
    . Slowly add 2M NaOH  or Sat. 
    
    
    
    until pH > 10.
  • Extract: Extract

    
     with DCM.
    
  • Dry & Concentrate: Dry over

    
    , filter, and concentrate in vacuo. Proceed immediately to Protocol B. 
    
Protocol B: Stabilization via HCl Salt Formation (The Gold Standard)

The free base is kinetically unstable. The Hydrochloride (HCl) salt is thermodynamically stable.

Reagents:

  • This compound (Free Base)

  • 4M HCl in Dioxane (commercial) OR Acetyl Chloride + Methanol (in situ HCl)

  • Anhydrous Diethyl Ether or MTBE (Anti-solvent)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the amine free base in a minimal amount of anhydrous Methanol or DCM (approx. 5-10 mL per gram).

  • Acid Addition: Chill to

    
    . Dropwise add 1.1 eq  of 4M HCl in Dioxane .
    
    • Note: Avoid large excess of HCl, which can degrade the oxazole ring over time.

  • Precipitation: Stir for 15 minutes. Slowly add Diethyl Ether or MTBE (approx. 10 volumes) to induce precipitation.

  • Filtration: Filter the white solid under a blanket of Nitrogen/Argon.

  • Drying: Dry in a vacuum desiccator over

    
     for 12 hours.
    
  • Storage: Store at

    
     under Argon.
    

Visualizing the Chemistry

Diagram 1: Degradation Pathways of Benzylic Amines

This flowchart illustrates why air and moisture are the enemies of your compound.

DegradationPathway cluster_prevention Prevention Strategy Amine This compound (Free Base) Imine Imine Intermediate (Unstable/Colored) Amine->Imine + O2 (Air Oxidation) Carbamate Carbamate Salt (White Crust) Amine->Carbamate + CO2 (Atmospheric) Dimer Dimer/Oligomer (Insoluble Gum) Amine->Dimer + Aldehyde (Condensation) Salt HCl Salt Form (Stable Crystal) Amine->Salt + HCl (Stabilization) Aldehyde Aldehyde Byproduct (Benzaldehyde deriv.) Imine->Aldehyde + H2O (Hydrolysis)

Caption: Primary degradation routes. Oxidation leads to imines (yellowing), while


 absorption leads to carbamates. Salt formation blocks both pathways.
Diagram 2: Recommended Handling Workflow

Follow this decision tree to ensure sample integrity.

HandlingWorkflow Start Receive Compound CheckForm Check Form Start->CheckForm FreeBase Free Base (Liquid/Oil) CheckForm->FreeBase If Oil Salt HCl/TFA Salt (Solid) CheckForm->Salt If Solid Action1 IMMEDIATE ACTION: Convert to Salt (Protocol B) FreeBase->Action1 Storage Aliquot & Store (-20°C, Desiccator) Salt->Storage Action1->Storage Usage Experimental Use Storage->Usage Inert Use Schlenk/Glovebox Degassed Solvents Usage->Inert Best Practice

Caption: Operational workflow. Free bases must be converted to salts immediately. All forms require cold, desiccated storage.

Comparative Stability Data

ParameterFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Viscous Oil / Low Melting SolidCrystalline Solid
Oxidation Risk High (Yellows in <24h in air)Low (Stable for months)
Hygroscopicity ModerateLow to Moderate
Storage Temp

(Recommended)

or

Shelf Life < 1 Month (if exposed)> 12 Months (Desiccated)

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification and handling of amines). Link

  • Wipf, P. (2014).[2] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. (Detailed guide on Schlenk lines and inert handling). Link

  • Sigma-Aldrich. (2022). Technical Bulletin: Handling Air-Sensitive Reagents. (Industry standard protocols for packaging and syringe transfer). Link

  • Hu, E., et al. (2025). Degradation pathways of benzylamine in CO2 capture. ACS Applied Materials & Interfaces.[3] (Mechanistic insight into benzylic amine degradation via oxidation and carbonation). Link

Sources

Technical Support Center: Purification of (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude (3-(Oxazol-5-yl)phenyl)methanamine mixtures. Our focus is on providing practical, field-proven insights to help you overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Impurity Profile

Effective purification begins with a foundational understanding of the potential impurities in your crude mixture. The most common synthetic route to this compound is the reduction of 3-(oxazol-5-yl)benzonitrile. Impurities can arise from this process and subsequent handling.

Common Impurities in Crude this compound:

Impurity Type Potential Species Origin
Unreacted Starting Material 3-(Oxazol-5-yl)benzonitrileIncomplete reduction reaction.
Over-reduction Byproduct 3-(Oxazol-5-yl)tolueneHydrogenolysis of the benzylic amine.
Coupling Byproducts Bis((3-(oxazol-5-yl)phenyl)methyl)amine (Secondary Amine)Reaction between the intermediate imine and the final primary amine product during reduction.[1]
Oxidation/Degradation Products 3-(Oxazol-5-yl)benzaldehyde, N-((3-(oxazol-5-yl)phenyl)methylene)methanamine (Imine)Exposure of the amine to air.[2]
Ring-Opened Species α-acylamino ketone derivativesInstability of the oxazole ring under harsh acidic or basic conditions.[3][4]

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark oil, but I expect a solid. What could be the cause?

A1: The presence of colored impurities, often from oxidation, can result in an oily appearance. The secondary amine byproduct, bis((3-(oxazol-5-yl)phenyl)methyl)amine, may also be an oil that prevents the primary amine from solidifying. It is also possible that your product has not yet crystallized.

Troubleshooting Steps:

  • Initial Purification: Attempt an acid-base extraction to remove neutral impurities like unreacted nitrile and over-reduced toluene. This may also help remove some colored byproducts.

  • Induce Crystallization: After the initial workup, try to induce crystallization from a suitable solvent. You can do this by scratching the inside of the flask with a glass rod or by adding a seed crystal if you have one.[5]

  • Chromatography: If the product remains an oil after initial purification attempts, column chromatography is likely necessary to separate the primary amine from closely related impurities.

Q2: I'm performing a column chromatography purification on silica gel, but I'm getting poor separation and significant tailing of my product spot on TLC. Why is this happening?

A2: This is a common issue when purifying basic amines on standard silica gel.[6] The acidic nature of silica gel interacts strongly with the basic amine, leading to poor chromatographic performance. This can also lead to product degradation on the column.[7]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 10% ammonia in methanol).[8]

  • Use an Alternative Stationary Phase: Consider using a different stationary phase that is less acidic. Options include:

    • Neutral or Basic Alumina: Alumina is available in acidic, neutral, and basic forms. Basic alumina is often a good choice for the purification of amines.[9]

    • Amine-Functionalized Silica: This stationary phase is specifically designed for the purification of basic compounds and can provide excellent separation without the need for basic additives in the mobile phase.[6]

Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is not fully soluble in the hot solvent or when the solution cools too quickly, causing the product to separate as a liquid phase rather than forming a crystal lattice.[5]

Troubleshooting Steps:

  • Increase Solvent Volume: Add more of the hot solvent to ensure your compound is fully dissolved.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

  • Change Solvent System: The boiling point of your solvent may be too high. Try a lower-boiling solvent or a different solvent mixture. For this compound, consider solvent systems like isopropanol, ethanol, or mixtures such as acetone/water or toluene/heptane.[5]

Q4: My final product purity is still low after purification. How can I improve it?

A4: This suggests that the chosen purification method is not effectively removing all impurities. A multi-step purification strategy is often necessary.

Troubleshooting Steps:

  • Combine Techniques: Use a combination of purification methods. For example, perform an acid-base extraction first to remove gross impurities, followed by recrystallization or column chromatography for fine purification.

  • Salt Formation and Recrystallization: Convert the freebase amine to its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in an organic solvent.[2][10] The resulting salt can then be recrystallized, often from polar solvents like methanol or ethanol.[5] This is particularly effective for removing non-basic impurities. The pure freebase can be recovered by neutralizing the salt with a base.

III. Experimental Protocols

Here are detailed step-by-step protocols for the most common and effective purification techniques for this compound.

Protocol 1: Acid-Base Extraction

This method is excellent for separating the basic amine product from neutral or acidic impurities.

Procedure:

  • Dissolve the crude this compound mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Shake the funnel vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1M HCl to ensure complete extraction of the amine. Combine the aqueous layers.

  • The organic layer now contains neutral impurities (e.g., unreacted nitrile, over-reduced toluene) and can be discarded.

  • Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M sodium hydroxide solution) with stirring until the pH is basic (pH > 10). The free amine will precipitate or form an oil.

  • Extract the liberated amine back into an organic solvent (e.g., ethyl acetate or dichloromethane) two to three times.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified amine.

Protocol 2: Recrystallization of the Free Base

This protocol is for purifying the amine after an initial workup, such as an acid-base extraction.

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethanol, acetone, toluene, heptane) and solvent mixtures to find a suitable system where the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude amine in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Flash Column Chromatography with a Basic Modifier

This method is suitable for separating impurities with similar polarity to the product.

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar amines is a mixture of dichloromethane and methanol.[8] Add ~0.5% triethylamine to the solvent system to improve the spot shape. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (containing the basic modifier).

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, you can dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with your mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

IV. Visualization of Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Mixture AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup Recrystallization Recrystallization AcidBase->Recrystallization For Solids Column Column Chromatography AcidBase->Column For Oils/Complex Mixtures PureProduct Pure Product Recrystallization->PureProduct Column->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Decision Tree for Column Chromatography

ChromatographyTroubleshooting Start Poor Separation/Tailing on Silica Gel TLC AddBase Add Basic Modifier (e.g., Et3N) to Eluent Start->AddBase Improved Separation Improved? AddBase->Improved Test on TLC Proceed Proceed with Column Improved->Proceed Yes ChangeStationary Change Stationary Phase Improved->ChangeStationary No Alumina Use Neutral/Basic Alumina ChangeStationary->Alumina AmineSilica Use Amine-Functionalized Silica ChangeStationary->AmineSilica

Caption: Decision tree for troubleshooting column chromatography issues.

V. References

  • Reddit User Discussion. (2023). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Journal of Heterocyclic Chemistry. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?[Link]

  • Pinhey, J. T., & Roche, E. G. (1988). The Chemistry of Azlactones. Journal of the Chemical Society, Perkin Transactions 1, 2415-2421. [Link]

  • Comprehensive Heterocyclic Chemistry II. (1996). Oxazoles.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?[Link]

  • Reddit User Discussion. (2021). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • LibreTexts Chemistry. (2023). 24.6: Reactions of Amines. [Link]

  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Biotage. (2021). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Google Patents. (1979). Process for the production of benzylamine and dibenzylamine.

  • Google Patents. (1961). Preparation of benzylamine.

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

Sources

Handling hygroscopic properties of (3-(Oxazol-5-yl)phenyl)methanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-(Oxazol-5-yl)phenyl)methanamine Salts

A Senior Application Scientist's Guide to Managing Hygroscopicity in Drug Development

Welcome to the technical support guide for handling salts of this compound. This resource is designed for researchers, chemists, and formulation scientists who encounter challenges related to the hygroscopic nature of this and similar active pharmaceutical ingredients (APIs). As an amine-containing compound, its salt forms are crucial for modulating physicochemical properties, but they often introduce a significant challenge: the tendency to absorb moisture from the atmosphere.[1][2]

Moisture uptake is not a trivial issue; it can lead to physical changes like caking and deliquescence, and chemical degradation through hydrolysis, ultimately compromising sample integrity, analytical accuracy, and product stability.[3][4] This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common foundational questions regarding the hygroscopicity of amine salts.

Q1: What is hygroscopicity, and why are salts of this compound likely to be susceptible?

A1: Hygroscopicity is the inherent ability of a substance to attract, absorb, and retain water molecules from the surrounding environment.[5] Salts of this compound are formed by reacting the basic primary amine group with an acid (e.g., hydrochloric acid, methanesulfonic acid). This creates an ionic salt. These salt forms, particularly those derived from strong mineral acids, are often polar and have a high affinity for water, making them prone to hygroscopicity.[6] The presence of moisture can significantly alter the material's physical and chemical properties.[1]

Q2: What are the immediate experimental consequences of uncontrolled moisture absorption?

A2: Uncontrolled moisture absorption can introduce significant errors and inconsistencies into your experiments. The three most immediate consequences are:

  • Inaccurate Weighing: A hygroscopic compound will continuously gain weight on an analytical balance as it absorbs atmospheric moisture, making it nearly impossible to obtain a stable, accurate mass reading.[5] This directly leads to errors in solution concentration and subsequent assays.

  • Physical State Alteration: The material can transform from a free-flowing powder into a clumped or caked solid.[4] In severe cases, it can undergo deliquescence, where it absorbs so much water that it dissolves into a liquid, rendering the sample unusable.[7]

  • Chemical Degradation: The presence of water can act as a reactant or a medium to facilitate degradation pathways such as hydrolysis, potentially leading to a loss of potency and the formation of impurities.[3]

Q3: How do I know if a new batch or a specific salt form is hygroscopic without extensive testing?

A3: While definitive classification requires instrumental analysis, you can make an initial assessment based on empirical observation and information from the supplier. Safety Data Sheets (SDS) or product data sheets may provide information on hygroscopicity, though this can sometimes be vague or absent.[8] A simple observational test involves placing a small amount of the material on a watch glass in an open environment. If you observe clumping, caking, or the material becoming wet within a few hours, it is a strong indicator of hygroscopicity. However, for quantitative and reliable classification, instrumental methods are necessary.[]

Part 2: Troubleshooting Guide - Common Laboratory Issues

This section provides solutions to specific problems encountered during routine laboratory work.

Problem Encountered Probable Cause (Hygroscopicity-Related) Immediate Corrective Actions & Long-Term Solutions
Unstable Weight Reading The compound is actively absorbing atmospheric moisture on the balance pan.[5]Immediate: Work as quickly as possible. Use a weighing vessel with a narrow opening. Tare the vessel, add the compound, and record the weight as soon as the reading stabilizes for a brief moment. Long-Term: Perform weighing in a controlled low-humidity environment, such as a glove box purged with nitrogen or dry air.[5][10]
Powder Clumping/Caking in Container The container was not sealed properly or was opened frequently in a humid environment, leading to moisture ingress.[11]Immediate: If the material is thermally stable, it can be dried under vacuum.[11][12] However, this may not be suitable for all salt forms. Long-Term: Store the material in a desiccator with a fresh, active desiccant (e.g., silica gel with a humidity indicator).[7][13] For highly sensitive salts, store in a glove box. For frequently used materials, consider aliquoting the bulk supply into smaller, single-use containers.
Inconsistent Analytical Results (e.g., NMR, HPLC) 1. Inaccurate initial concentration due to weighing errors. 2. Degradation of the compound in stock solutions accelerated by the presence of absorbed water.[5]Immediate: Prepare stock solutions fresh for each experiment. Long-Term: Implement a rigorous hygroscopicity assessment protocol for each new salt or batch (see Part 3). Use the corrected mass based on water content (determined by Karl Fischer titration) for concentration calculations. Store stock solutions under inert gas if stability is a concern.
Phase/Form Change Detected (e.g., by XRPD) Moisture can induce a phase transition from an anhydrous form to a less soluble or less stable hydrate form, or trigger recrystallization of an amorphous solid.[3]Immediate: Characterize the new form to understand its properties (e.g., solubility). Long-Term: Strictly control the humidity during handling and storage to maintain the desired solid form.[14] This is a critical parameter to define during preformulation studies.

Part 3: Technical Protocols for Characterization and Handling

To properly manage hygroscopic salts, a systematic approach to characterization and handling is essential.

Protocol 1: Quantitative Hygroscopicity Classification

The most reliable method for classifying hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis. This technique measures the mass change of a sample as it is exposed to a controlled, stepwise increase in relative humidity (RH) at a constant temperature.[][15]

Objective: To classify the hygroscopicity of a this compound salt according to the European Pharmacopoeia (Ph. Eur.) standards.[16]

Methodology: Dynamic Vapor Sorption (DVS)

  • Sample Preparation: Place 5-15 mg of the salt sample onto the DVS sample pan.

  • Pre-Analysis Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.001%/min). This establishes the dry reference mass.[16]

  • Sorption Analysis: Program the instrument to increase the relative humidity from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is achieved.

  • Ph. Eur. Classification Step: Crucially, record the percentage weight gain after the sample has been held at 80% RH for 24 hours at 25°C.[16]

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate a moisture sorption isotherm. Use the weight gain at the 24-hour/80% RH step to classify the material using the table below.

Table 1: European Pharmacopoeia Hygroscopicity Classification [16]

Classification% Weight Gain (at 25°C, 80% RH for 24h)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Workflow: Decision-Making for Handling a New Salt Batch

The following workflow provides a systematic process for assessing and assigning handling protocols to a new batch of a this compound salt.

G A Receive New Batch of This compound Salt B Review Supplier Data (SDS, Certificate of Analysis) A->B C Perform DVS Analysis (Protocol 1) B->C D Classify Hygroscopicity (Ph. Eur. Table 1) C->D E Standard Handling - Tightly sealed container - Ambient storage D->E Non-hygroscopic or Slightly hygroscopic F Enhanced Handling - Store in desiccator - Minimize air exposure D->F Hygroscopic G Strict Handling - Glove box for all manipulations - Aliquot into single-use vials - Store under inert gas D->G Very hygroscopic or Deliquescent

Caption: Decision workflow for handling new material batches.

Part 4: Advanced Mitigation Strategies

When the inherent hygroscopicity of a chosen salt form proves too challenging for development, several advanced strategies can be employed.

Q4: The hydrochloride salt of my compound is extremely hygroscopic. What are my options to create a more stable solid form?

A4: Facing high hygroscopicity is a common challenge in drug development.[17] Instead of solely relying on environmental controls, you can proactively modify the solid form of the API itself. The primary strategies include:

  • Alternative Salt Selection (Salt Screening): This is often the most effective approach.[18][] Different counter-ions will lead to different crystal packing arrangements and intermolecular interactions, which directly influence hygroscopicity. For a basic compound like this compound, you could screen a panel of pharmaceutically acceptable acids (e.g., mesylate, tosylate, sulfate, fumarate, maleate) to identify a salt form that strikes a better balance of properties like low hygroscopicity and high solubility.[6][17]

  • Co-crystallization: If a suitable salt cannot be identified, co-crystallization is a powerful alternative. This involves combining the API with a neutral, pharmaceutically acceptable "co-former" in a specific stoichiometric ratio within a crystal lattice.[[“]][21] By forming new hydrogen bonds and altering the crystal structure, co-crystals can significantly reduce the hygroscopicity of the parent API.[22][23]

  • Formulation-Based Approaches: If the API's solid form cannot be changed, formulation strategies can be used to protect it. This includes:

    • Film Coating: Applying a moisture-barrier film coating to a tablet can shield the hygroscopic core from the environment.[21][23]

    • Co-processing with Excipients: Blending the API with non-hygroscopic or moisture-scavenging excipients can help deflect moisture away from the drug substance.[[“]][22]

    • High-Barrier Packaging: Using packaging with very low water vapor permeability, such as aluminum foil blisters or HDPE bottles with desiccants, is a critical final line of defense.[14][[“]]

Logical Flow: Mitigating High Hygroscopicity

This diagram illustrates the logical progression from identifying a hygroscopicity problem to selecting a viable mitigation strategy.

G A Problem: Lead Salt is Highly Hygroscopic B Can the API solid form be modified? A->B C Perform Salt Screening (e.g., Mesylate, Fumarate, etc.) B->C Yes F No, API form is fixed B->F No D Perform Co-crystal Screening (with suitable co-formers) C->D No suitable salt found E Select optimal form with balanced properties (hygroscopicity, solubility) C->E Optimal salt identified D->E Optimal co-crystal identified G Implement Formulation & Packaging Strategies F->G H - Moisture-barrier film coating - Use of desiccants/scavengers - High-barrier packaging G->H

Caption: Strategic approach to hygroscopicity mitigation.

References

  • Techniques for stabilizing moisture-sensitive drug compounds. (n.d.). Consensus. [Link]

  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]

  • Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. (2022). Ask this paper | Bohrium. [Link]

  • Ng, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]

  • How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025). Pharma.Tips. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (n.d.). ACS Publications. [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (n.d.). American Association of Pharmaceutical Scientists. [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). ACS Publications. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated. [Link]

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. [Link]

  • Hygroscopicity Evaluation. (n.d.). CD Formulation. [Link]

  • Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025). B&M Scientific. [Link]

  • Unveiling of Hygroscopicity Evaluation for Drug Formulation. (2023). Labinsights. [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Tablets & Capsules. [Link]

  • Hygroscopic Gravimetric Quantitative Chemical Analysis. (n.d.). OMICS International. [Link]

  • How is the hygroscopicity of a substance determined, chemically? What makes some substances more hygroscopic than others? (2010). Quora. [Link]

  • Determining Moisture Equilibrium Curves of Hygroscopic Materials. (n.d.). Analytical Chemistry. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • Hard to Handle API Challenges. (n.d.). Upperton Pharma Solutions. [Link]

  • 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methanamine. (n.d.). PubChem. [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. (n.d.). Biological and Molecular Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for (3-(Oxazol-5-yl)phenyl)methanamine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the detection of (3-(Oxazol-5-yl)phenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the analysis of this and structurally similar aromatic amines.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the HPLC analysis of this compound.

What are the key challenges in the HPLC analysis of this compound?

The primary challenges in analyzing this compound by HPLC stem from its chemical properties: a basic primary amine and an aromatic oxazole ring system. These features can lead to:

  • Peak Tailing: The basic amine group can interact with residual silanol groups on silica-based reversed-phase columns, causing asymmetrical peak shapes.[1][2][3][4][5]

  • Poor Resolution: Co-elution with other sample components can occur if the mobile phase and stationary phase are not adequately optimized.

  • Low Sensitivity: Poor peak shape and on-column degradation can lead to reduced detector response.

  • Chiral Separation: As a chiral compound, separating its enantiomers requires specialized chiral stationary phases (CSPs) and method development.[6][7][8]

What type of HPLC column is best suited for this analysis?

For achiral separations, a modern, high-purity silica C18 or C8 column with end-capping is a good starting point to minimize silanol interactions.[3] For chiral separations, polysaccharide-based or cyclofructan-based CSPs are often successful for primary amines.[6][9]

What mobile phase considerations are important?

Mobile phase composition is critical for good chromatography. Key considerations include:

  • pH Control: Maintaining the mobile phase pH below the pKa of the amine (typically pH < 4) can protonate the analyte, reducing its interaction with silanols and improving peak shape.[2][5]

  • Organic Modifier: Acetonitrile and methanol are common organic modifiers. Their ratio will influence retention time and selectivity.[10][11]

  • Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape. For mass spectrometry (MS) detection, volatile buffers like ammonium formate or ammonium acetate are preferred.[12]

Is derivatization necessary for the analysis of this compound?

While not always necessary, derivatization can be employed to improve detection sensitivity, particularly for fluorescence detection.[13] However, for routine analysis with UV or MS detection, derivatization is often not required and adds complexity to the sample preparation.[14]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of this compound.

Problem 1: Peak Tailing

Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based columns.[1][2][3][4][5]

Root Causes and Solutions:
Potential Cause Explanation Recommended Solution
Silanol Interactions The basic amine analyte interacts with acidic silanol groups on the silica stationary phase, leading to secondary retention mechanisms and peak tailing.[3][5]1. Lower Mobile Phase pH: Adjust the mobile phase pH to 2.5-3.5 using an acidic modifier like formic acid or TFA to protonate the silanol groups and the analyte.[2][5] 2. Use an End-Capped Column: Select a column with high-purity silica and effective end-capping to minimize exposed silanol groups. 3. Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), in the mobile phase to saturate the active silanol sites. Note: TEA is not MS-friendly.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Reduce the injection volume or the concentration of the sample.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[3]Use tubing with a narrow internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected to avoid dead volume.[4]
Column Contamination Accumulation of strongly retained compounds on the column can create active sites that cause tailing.Flush the column with a strong solvent (e.g., isopropanol) or follow the manufacturer's recommended cleaning procedure. Using a guard column can prevent contamination of the analytical column.[1]
Experimental Protocol: Mitigating Peak Tailing
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5-95% B over 5 minutes.

  • Systematic pH Adjustment:

    • If tailing persists, incrementally increase the formic acid concentration to 0.2% and re-evaluate.

  • Column Comparison:

    • If necessary, test a different C18 column from another manufacturer, as silica properties can vary.

Problem 2: Poor Resolution

Inadequate separation between the analyte peak and other components in the sample matrix is a frequent challenge.

Root Causes and Solutions:
Potential Cause Explanation Recommended Solution
Suboptimal Mobile Phase Strength The mobile phase may be too strong or too weak, leading to co-elution.1. Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile to water to find the optimal retention and separation.[10][15] 2. Gradient Optimization: Modify the gradient slope. A shallower gradient can improve the resolution of closely eluting peaks.[15]
Incorrect Stationary Phase The chosen stationary phase may not provide sufficient selectivity for the analytes.Consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds.
Temperature Effects Column temperature can influence selectivity and viscosity of the mobile phase.Optimize the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but may also alter elution order.
Workflow for Optimizing Resolution

Resolution_Optimization Start Poor Resolution Observed AdjustGradient Adjust Gradient Slope Start->AdjustGradient ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) AdjustGradient->ChangeSolvent If no improvement End Resolution Achieved AdjustGradient->End Success ChangeColumn Select Different Stationary Phase ChangeSolvent->ChangeColumn If no improvement ChangeSolvent->End Success OptimizeTemp Optimize Column Temperature ChangeColumn->OptimizeTemp If no improvement ChangeColumn->End Success OptimizeTemp->End Success

Caption: A logical workflow for troubleshooting poor resolution.

Problem 3: Low Sensitivity

Low detector response can hinder accurate quantification, especially for trace-level analysis.

Root Causes and Solutions:
Potential Cause Explanation Recommended Solution
Poor Peak Shape Asymmetrical or broad peaks have lower peak heights, reducing sensitivity.Address peak tailing issues as described in "Problem 1".
Suboptimal Detection Wavelength The chosen UV wavelength may not correspond to the analyte's maximum absorbance.Determine the UV absorbance maximum of this compound by running a UV scan or using a photodiode array (PDA) detector.
MS Ionization Suppression In LC-MS, co-eluting matrix components can suppress the ionization of the analyte.Improve chromatographic separation to move the analyte peak away from interfering compounds. Optimize MS source parameters (e.g., capillary voltage, gas flow).
Analyte Degradation The analyte may be unstable under the analytical conditions.Ensure the mobile phase pH is compatible with the analyte's stability. Protect samples from light if they are photolabile.
Experimental Protocol: Enhancing Sensitivity with MS Detection
  • Mobile Phase for MS:

    • Use volatile buffers like 10 mM ammonium formate or ammonium acetate instead of non-volatile acids like TFA.

  • MS Source Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow.

  • Scheduled Multiple Reaction Monitoring (sMRM):

    • For triple quadrupole mass spectrometers, develop an sMRM method to monitor specific precursor-to-product ion transitions for the analyte. This significantly improves selectivity and sensitivity by reducing background noise.

Problem 4: Chiral Separation Challenges

Separating the enantiomers of this compound is crucial for pharmaceutical applications.[6]

Root Causes and Solutions:
Potential Cause Explanation Recommended Solution
Inappropriate Chiral Stationary Phase (CSP) The selected CSP does not provide enantiomeric recognition for the analyte.Screen a variety of CSPs. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based columns are good starting points for primary amines.[6][7][9]
Incorrect Mobile Phase Mode The mobile phase composition is not suitable for the chosen CSP.Test different mobile phase modes, such as normal-phase (e.g., hexane/ethanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase, depending on the CSP.[9]
Suboptimal Mobile Phase Additives The presence or absence of acidic or basic additives can significantly impact chiral recognition.For amine separations, small amounts of acidic (e.g., TFA) and basic (e.g., diethylamine) additives can improve peak shape and selectivity.[9]
Decision Tree for Chiral Method Development

Chiral_Method_Development Start Start Chiral Separation ScreenCSPs Screen Polysaccharide and Cyclofructan CSPs Start->ScreenCSPs SelectMode Select Mobile Phase Mode (Normal, Polar Organic, Reversed) ScreenCSPs->SelectMode OptimizeModifier Optimize Organic Modifier Ratio SelectMode->OptimizeModifier Additives Test Acidic/Basic Additives OptimizeModifier->Additives OptimizeTempFlow Optimize Temperature and Flow Rate Additives->OptimizeTempFlow Resolution Resolution Achieved? OptimizeTempFlow->Resolution Resolution->ScreenCSPs No End Validated Chiral Method Resolution->End Yes

Caption: A systematic approach for chiral method development.

III. References

  • BenchChem. (n.d.). HPLC method for enantiomeric separation of chiral amines. Retrieved from

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from

  • Smuts, J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. Retrieved from

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from

  • PubMed. (2009). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC?. Retrieved from

  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Retrieved from

  • ResearchGate. (n.d.). Development and validation of a hydrophilic interaction liquid chromatographic method for determination of aromatic amines in environmental water. Retrieved from

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from

  • The LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved from

  • Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Google Patents. (n.d.). Using amines or amino acids as mobile phase modifiers in chromatography. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide. Retrieved from

  • PubMed. (2005). Optimization of mobile phase in the separation of beta-blockers by HPLC. Retrieved from

  • Chem-Impex. (n.d.). (3-Phenyl-5-isoxazolyl)methanamine. Retrieved from

  • PubMed. (2026). Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Retrieved from

  • NIH. (n.d.). Naturally Occurring Oxazole-Containing Peptides. Retrieved from

  • SciELO. (n.d.). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Retrieved from

  • Ambeed.com. (n.d.). (3-(Oxazol-4-yl)phenyl)methanamine hydrochloride. Retrieved from

  • Advanced Biochemicals. (n.d.). (3-Phenylisoxazol-5-yl)methanamine. Retrieved from

  • MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. Retrieved from

  • ChemScene. (n.d.). (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. Retrieved from

Sources

Validation & Comparative

Technical Guide: LC-MS Fragmentation & Structural Characterization of (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometric behavior of (3-(Oxazol-5-yl)phenyl)methanamine (MW 174.20 Da), a critical pharmacophore in medicinal chemistry often used as a linker in kinase inhibitors and GPCR ligands.

We compare this target molecule against its primary isobaric interference, the isoxazole isomer , and its regioisomers (para-substituted) . The distinction is vital for Quality Control (QC) in early-stage drug discovery, where synthesis pathways often yield mixed isomers that are indistinguishable by low-resolution MS (Single Quad).

Key Finding: The target molecule exhibits a diagnostic fragmentation pathway driven by the stability of the oxazole ring relative to the isoxazole alternative. The primary differentiator is the energy threshold required for ring cleavage following the initial loss of ammonia.

Part 1: Structural Analysis & Theoretical Fragmentation

The Molecule[1][2]
  • Formula:

    
    
    
  • Exact Mass: 174.0793

  • Precursor Ion

    
    :  175.087
    
  • Structural Features:

    • Primary Amine (Benzylic): Highly liable to undergo inductive cleavage or McLafferty-type rearrangement, leading to the loss of ammonia (

      
      ).
      
    • Oxazole Ring: A 5-membered heterocycle (1,3-position). More thermally and chemically stable than its isoxazole counterpart.

    • Meta-Substitution: The 1,3-relationship on the phenyl ring directs specific electronic resonance effects that influence ionization efficiency compared to para isomers.

Predicted Fragmentation Pathway (ESI+)

The fragmentation under Collision-Induced Dissociation (CID) follows a specific hierarchy:

  • Primary Event (Neutral Loss): The benzylic amine is the most fragile moiety. The protonated molecular ion (m/z 175) rapidly loses

    
     (17 Da) to form a resonance-stabilized benzyl cation (m/z 158).
    
  • Secondary Event (Ring Contraction/Cleavage): The m/z 158 ion undergoes ring opening of the oxazole. Unlike isoxazoles, oxazoles typically lose Carbon Monoxide (CO, 28 Da) or Hydrogen Cyanide (HCN, 27 Da) rather than undergoing N-O bond cleavage.

Visualization: Fragmentation Mechanism

Fragmentation Parent [M+H]+ Precursor m/z 175.09 (Protonated Amine) BenzylCation Benzyl Cation Intermediate m/z 158.06 (Loss of NH3) Parent->BenzylCation -17 Da (NH3) Low CE (10-15 eV) Tropylium Tropylium-Oxazole Adduct m/z 158.06 (Ring Expansion) BenzylCation->Tropylium Isomerization Frag_CO Fragment Ion m/z 130.06 (Loss of CO from Oxazole) Tropylium->Frag_CO -28 Da (CO) High CE (>25 eV) Frag_HCN Fragment Ion m/z 131.05 (Loss of HCN) Tropylium->Frag_HCN -27 Da (HCN)

Caption: Step-wise fragmentation pathway of this compound under ESI+ conditions.

Part 2: Comparative Analysis (The Alternatives)

In drug development, "alternatives" are rarely competing commercial products but rather structural isomers that co-elute or co-exist as impurities.

Comparison 1: Target (Oxazole) vs. Alternative (Isoxazole)

The most common synthetic impurity is (3-(Isoxazol-5-yl)phenyl)methanamine .

FeatureTarget: Oxazole DerivativeAlternative: Isoxazole DerivativeSignificance
Ring Stability High. Requires higher Collision Energy (CE) to fragment the ring.[1]Low. Weak N-O bond cleaves easily.Diagnostic
Primary Fragment m/z 158 (Loss of

) dominates at medium CE.
m/z 158 is present, but ring cleavage fragments appear earlier.Isoxazoles fragment "messier" at lower energies.
Diagnostic Loss Loss of CO (-28 Da) or HCN (-27 Da).Loss of HCO or cleavage to nitrile species.Use Neutral Loss Scan to distinguish.
Retention Time (C18) Typically elutes later (Less polar).Typically elutes earlier (More polar N-O bond).Orthogonal validation.
Comparison 2: Regioisomers (Meta vs. Para)

Distinguishing the 3-substituted (Meta) from the 4-substituted (Para) isomer.

  • Mechanism: The para isomer forms a more stable quinoid-like resonance structure after the loss of

    
    .
    
  • Observation: The para isomer typically yields a higher intensity m/z 158 fragment relative to the parent ion (175) compared to the meta isomer at the same collision energy.

  • Action: If quantifying, establish a ratio of

    
     / 
    
    
    
    . This ratio is unique to the substitution pattern.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be "self-validating" by including an internal isomer check.

Instrumentation & Conditions
  • System: UHPLC coupled to Q-TOF or Triple Quadrupole (QQQ).

  • Column: C18 Charged Surface Hybrid (CSH),

    
    , 
    
    
    
    . (CSH is preferred for basic amines to improve peak shape).
  • Mobile Phase A:

    
     Formic Acid in Water.
    
  • Mobile Phase B:

    
     Formic Acid in Acetonitrile.
    
  • Gradient: 5% B to 40% B over 8 minutes. (Shallow gradient required to separate isomers).

Step-by-Step Methodology
  • System Suitability (The "Null" Test):

    • Inject a blank. Ensure no carryover at m/z 175.

    • Inject a standard of the Isoxazole isomer (if available) or a generic benzylamine to mark the retention time window.

  • Energy Ramping Experiment (The "Fingerprint"):

    • Do not use a single Collision Energy (CE).

    • Set up a CE Ramp from 10 eV to 50 eV.

    • Data Interpretation: Plot the "Survival Yield" of the precursor (m/z 175).

      • Oxazole Target: Precursor survives up to ~20 eV.

      • Isoxazole Impurity: Precursor depletion begins <15 eV due to labile N-O bond.

  • MS/MS Ratio Validation:

    • Select the precursor m/z 175.1.

    • Monitor transitions:

      
       (Quantifier) and 
      
      
      
      (Qualifier).
    • Acceptance Criteria: The ratio of

      
       must be constant (
      
      
      
      ) across the peak width. If the ratio changes across the peak, you have co-eluting isomers.
Visualization: Isomer Differentiation Workflow

Workflow Sample Unknown Sample (m/z 175.09) UPLC UPLC Separation (CSH C18 Column) Sample->UPLC MS2 MS/MS Fragmentation (CE Ramp 10-50eV) UPLC->MS2 Decision Analyze Fragment Stability MS2->Decision Oxazole Target Identified: High Stability Ring Loss of CO observed Decision->Oxazole High CE req. Isoxazole Alternative Identified: Low Stability Ring Early fragmentation Decision->Isoxazole Low CE frag.

Caption: Decision tree for differentiating the target oxazole from isoxazole impurities.

Part 4: Data Summary

The following table summarizes the expected MS/MS transitions for Method Development.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 175.1158.115 - 20Loss of

(Benzylic amine cleavage)
Qualifier 1 175.1130.125 - 35Loss of

+

(Oxazole ring break)
Qualifier 2 175.1131.125 - 35Loss of

+

Interference 175.191.1> 40Tropylium ion (Non-specific, avoid for quant)

References

  • NIST Mass Spectrometry Data Center. "Fragmentation of Benzylamine Derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Bourcier, S., et al. "Fragmentation mechanisms of protonated benzylamines. ESI-MS/MS study." European Journal of Mass Spectrometry, 2003. Available at: [Link]

  • Bialecki, J., et al. "Rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines."[2] Journal of Mass Spectrometry, 2006.[2] Available at: [Link]

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Technical Guide: Infrared (IR) Spectroscopy Characterization of (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the infrared spectral characteristics of (3-(Oxazol-5-yl)phenyl)methanamine , a bi-aryl scaffold frequently utilized in kinase inhibitor discovery and medicinal chemistry.

Unlike generic spectral databases, this document focuses on the comparative analysis required for process validation. We dissect the spectral interference between the oxazole heterocycle and the meta-substituted phenyl ring, and we provide critical diagnostic markers to distinguish the Free Base from the Hydrochloride Salt —a pivotal step in solid-state form selection for drug bioavailability.

Structural Dissection & Functional Group Mapping

To accurately assign IR bands, we must first deconstruct the molecule into its vibrating moieties. The molecule consists of three distinct vibrational domains:

  • The Primary Benzylic Amine: A high-polarity handle susceptible to hydrogen bonding.

  • The Meta-Substituted Phenyl Ring: The core scaffold with specific out-of-plane (OOP) bending patterns.

  • The Oxazole Ring: A 1,3-azole heterocycle contributing unique C=N and C-O-C modes.

Visualization: Structural Vibrational Domains

The following diagram maps the chemical structure to specific IR diagnostic regions.

G Molecule This compound Amine Primary Amine (-NH2) Region: 3300-3400 cm⁻¹ Mode: N-H Stretch Molecule->Amine Functional Handle Linker Methylene Linker (-CH2-) Region: 2850-2950 cm⁻¹ Mode: C-H Stretch Molecule->Linker Benzylic Carbon Phenyl Phenyl Ring (Meta) Region: 690 & 780 cm⁻¹ Mode: C-H OOP Bend Molecule->Phenyl Core Scaffold Oxazole Oxazole Ring Region: 1550-1650 cm⁻¹ Mode: C=N Stretch Molecule->Oxazole Heterocycle Amine->Linker Hyperconjugation Phenyl->Oxazole Conjugation

Figure 1: Functional group decomposition of this compound linking structural moieties to primary IR detection zones.

Characteristic Peak Assignments

The following data presents the expected vibrational modes for the Free Base form. Note that the oxazole ring vibrations often overlap with benzenoid modes, requiring careful inspection of the fingerprint region.

Table 1: High-Frequency Region (4000 – 2000 cm⁻¹)
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Notes
Primary Amine 3380 ± 20 MediumN-H Asymmetric StretchDistinct doublet characteristic of primary amines.[1]
Primary Amine 3300 ± 20 MediumN-H Symmetric StretchSecond band of the doublet; lower energy than asymmetric.
Oxazole C-H 3120 – 3160 WeakC(2)-H StretchThe proton between N and O on the oxazole ring is acidic and vibrates at higher frequencies than phenyl protons.
Aromatic C-H 3030 – 3080 WeakC-H Stretch (sp²)Typical aromatic shoulder.
Methylene 2850 – 2930 MediumC-H Stretch (sp³)Diagnostic for the benzylic -CH₂- group; differentiates from direct aniline analogs.
Table 2: Fingerprint Region (1800 – 600 cm⁻¹)
Functional GroupWavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Notes
Amine 1600 – 1620 MediumN-H ScissoringOften overlaps with aromatic ring breathing; look for broadening.
Oxazole/Phenyl 1550 – 1580 StrongC=N / C=C StretchThe "skeletal" vibration. Oxazole C=N is usually distinct and sharp.
C-N (Aliphatic) 1050 – 1200 MediumC-N StretchConnects the methylene to the nitrogen.
Oxazole Ring 1090 – 1120 MediumRing Breathing (C-O-C)Characteristic of 5-membered oxazole/isoxazole systems.
Meta-Phenyl 780 ± 10 StrongC-H OOP BendingCritical Diagnostic: Meta-substitution typically shows two bands: ~690 and ~780 cm⁻¹.
Meta-Phenyl 690 ± 10 StrongRing DeformationSecond diagnostic band for meta-substitution.

Comparative Analysis: Process & Form Selection

In drug development, this molecule is rarely analyzed in isolation. It is usually compared against its synthetic precursor (the nitrile) or its salt form (the hydrochloride).

Scenario A: Reaction Monitoring (Nitrile Reduction)

Objective: Confirm complete reduction of 3-(oxazol-5-yl)benzonitrile to the methanamine.

  • Precursor Signal (Nitrile): A sharp, distinct peak at 2230 ± 10 cm⁻¹ (C≡N stretch).

  • Product Signal (Amine): Appearance of the N-H doublet at 3300-3400 cm⁻¹ .

  • End-Point Criteria: The reaction is deemed complete when the peak at 2230 cm⁻¹ vanishes completely. The appearance of the amine peaks confirms product formation, but the disappearance of the nitrile is the quantitative limit test.

Scenario B: Salt Form Selection (Free Base vs. HCl Salt)

Objective: Distinguish the free base from the hydrochloride salt (likely used for solubility enhancement).

The conversion to a salt protonates the amine, converting -NH₂ to -NH₃⁺. This causes a dramatic spectral shift.

FeatureFree Base (-NH₂)HCl Salt (-NH₃⁺)
3300-3500 cm⁻¹ Sharp Doublet (N-H stretch)Disappears (Replaced by broad band)
2500-3200 cm⁻¹ Clean (except C-H stretches)Broad "Ammonium" Band (Multiple sub-peaks due to Fermi resonance)
1600 cm⁻¹ Region N-H Scissoring (Clean)N-H Asymmetric Bending (Shifted and broadened)

Experimental Protocol: ATR-FTIR Workflow

For rapid screening of this solid intermediate, Attenuated Total Reflectance (ATR) is superior to KBr pellets due to sample preservation and speed.

Workflow Diagram

Workflow Start Sample: this compound Prep Sample Prep: Ensure dry powder (Hygroscopic warning) No grinding required for ATR Start->Prep Background Background Scan: Air/Clean Crystal (Remove CO2/H2O interference) Prep->Background Clean Crystal Measurement Acquisition: Range: 4000-600 cm⁻¹ Resolution: 4 cm⁻¹ Scans: 32 Background->Measurement Processing Post-Processing: Baseline Correction ATR Correction (if comparing to transmission lib) Measurement->Processing Analysis Analysis: 1. Check 2230 cm⁻¹ (Nitrile impurity) 2. Check 3300 cm⁻¹ (Salt vs Base) 3. Check 780 cm⁻¹ (Meta-isomer confirmation) Processing->Analysis

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of the target compound.

Step-by-Step Methodology
  • Crystal Cleaning: Clean the Diamond/ZnSe ATR crystal with isopropanol. Ensure no residue remains (check energy throughput).

  • Background Collection: Collect an air background (32 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and water vapor.

  • Sample Loading: Place approximately 5-10 mg of the solid powder onto the crystal.

  • Compression: Apply pressure using the anvil clamp. Critical: Monitor the live preview. Apply force until the strongest peaks (usually fingerprint region) reach 0.5 - 0.8 Absorbance units. Do not over-compress if the sample is soft.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Resolution: 4 cm⁻¹ is standard.

    • Accumulation: 32 or 64 scans for high signal-to-noise ratio.

  • Cleaning: Immediately clean the crystal with methanol or ethanol. The amine functionality can adhere to ZnSe crystals if left too long.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general functional group assignments).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific heterocyclic oxazole ring assignments).
  • NIST Chemistry WebBook. Oxazole IR Spectrum. National Institute of Standards and Technology. Available at: [Link] (Reference for parent oxazole ring vibrations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative study of oxazole vs thiazole phenyl methanamine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chalcogen Switch

In the optimization of phenyl methanamine scaffolds—common pharmacophores in CNS agents (e.g., TAAR1 agonists) and kinase inhibitors—the choice between an oxazole and a thiazole core is rarely arbitrary. It represents a strategic "chalcogen switch" (O


 S) that fundamentally alters the electronic landscape, lipophilicity, and metabolic trajectory of the molecule without significantly changing its steric footprint.

This guide provides a technical comparison of 2-phenyl-oxazole-4-methanamine versus its thiazole counterpart, focusing on synthetic accessibility, physicochemical divergence, and metabolic stability.[1]

Physicochemical Profiling

The substitution of Oxygen (electronegativity 3.[1]44) with Sulfur (2.[1]58) drives the primary differences in these scaffolds.

Table 1: Comparative Physicochemical Metrics
FeatureOxazole Analog Thiazole Analog Impact on Drug Design
Aromaticity Lower (Diene-like character)HigherThiazole is more stable to ring opening; Oxazole can participate in Diels-Alder reactions.[1]
Basicity (pKa of conjugate acid) ~0.8 (Very Weak)~2.5 (Weak)Thiazole is slightly more basic, affecting salt formation and solubility in low pH.
H-Bonding Hard acceptor (O)Soft acceptor (S)Oxazole O accepts H-bonds from water better (solubility); Thiazole S engages in

-hole bonding
.[1]
Lipophilicity (

LogP)
Baseline+0.5 to +1.2Thiazole significantly increases permeability and non-specific binding.[1]
Metabolic Liability Ring opening (hydrolysis)S-oxidation (Sulfoxide/Sulfone)Distinct clearance pathways require different blocking strategies.[1]
Van der Waals Radius 1.52 Å (O)1.80 Å (S)Thiazole creates a "tighter" fit in hydrophobic pockets.[1]
Structural Logic: The Sigma-Hole Effect

A critical, often overlooked feature is the Sigma-Hole (


-hole)  on the sulfur atom of the thiazole.[2] Unlike the oxygen in oxazole, which presents a negative electrostatic potential surface, the sulfur in thiazole exhibits a region of positive potential along the C-S bond extension.
  • Consequence: Thiazoles can form specific non-covalent interactions with backbone carbonyls or nucleophilic residues in the target protein, often resulting in 10–100x potency gains over oxazoles if the pocket geometry permits.

Synthetic Accessibility & Protocols

Synthesis of the methanamine tail (-CH


NH

) usually proceeds via reduction of an ester or nitrile.[1] The core ring synthesis differs significantly.[1]
Diagram 1: Divergent Synthetic Workflows

Synthesis Start Precursor Selection Ox_Start 2-Amino Ketone + Acid Chloride Start->Ox_Start Solubility Priority Th_Start Thiobenzamide + alpha-Halo Ketoester Start->Th_Start Potency Priority Ox_Step1 Robinson-Gabriel Cyclodehydration (POCl3 or H2SO4) Ox_Start->Ox_Step1 Ox_Core Oxazole Ester Ox_Step1->Ox_Core Red Reduction (LiAlH4) Ox_Core->Red Th_Step1 Hantzsch Synthesis (Reflux in EtOH) Th_Start->Th_Step1 Th_Core Thiazole Ester Th_Step1->Th_Core Th_Core->Red Convert Functionalization (OH -> N3 -> NH2) Red->Convert Final Phenyl Methanamine Analog Convert->Final

Caption: Divergent synthetic routes utilizing Robinson-Gabriel (Oxazole) and Hantzsch (Thiazole) chemistries converging at the methanamine formation.

Detailed Protocol: Hantzsch Synthesis of 2-Phenylthiazole-4-methanamine

This protocol is prioritized due to the higher frequency of thiazole utility in lead optimization.

Reagents: Thiobenzamide (1.0 eq), Ethyl 4-chloroacetoacetate (1.1 eq), Ethanol (anhydrous), LiAlH


, DPPA (Diphenylphosphoryl azide).

Step 1: Ring Closure (Hantzsch)

  • Dissolve Thiobenzamide (10 mmol) in anhydrous Ethanol (20 mL).

  • Add Ethyl 4-chloroacetoacetate (11 mmol) dropwise at room temperature.

  • Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]

  • Cool to RT. The hydrochloride salt of the thiazole ester may precipitate.

  • Neutralize with sat.[1] NaHCO

    
     and extract with EtOAc.[1] Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: NMR should show a singlet ~8.0 ppm (Thiazole C5-H).[1]

Step 2: Reduction to Alcohol

  • Suspend LiAlH

    
     (2.0 eq) in dry THF at 0°C under Argon.
    
  • Add the crude ester (from Step 1) in THF dropwise.[1]

  • Stir at 0°C for 1h, then warm to RT for 2h.

  • Quench via Fieser method (Water, 15% NaOH, Water).[1] Filter precipitate.[1]

  • Yields 2-phenylthiazole-4-methanol .

Step 3: Methanamine Installation (Mitsunobu-Staudinger Variation) Note: Direct amination avoids unstable halides.[1]

  • Dissolve alcohol (1.0 eq) in THF with PPh

    
     (1.2 eq).
    
  • Add DPPA (1.2 eq) followed by DEAD (1.2 eq) at 0°C. Stir 12h.

  • Staudinger Reduction: Add PPh

    
     (1.5 eq) and water (1 mL) to the crude azide. Heat to 50°C for 3h.
    
  • Purify via SCX (Strong Cation Exchange) column to isolate the free amine.[1]

Performance & Stability Data

When selecting between these scaffolds, the decision often hinges on metabolic stability (microsomal clearance).[1]

Metabolic Soft Spots
  • Thiazole: The sulfur atom is prone to oxidation by CYP450/FMO enzymes.[1]

    • Pathway: Thiazole

      
       Sulfoxide 
      
      
      
      Sulfone (polar, inactive).[1]
    • Mitigation: Introduction of steric bulk (e.g., methyl) at the C5 position can block S-oxidation.

  • Oxazole: The C2-N3 bond is susceptible to hydrolytic ring opening, particularly in acidic environments or under specific enzymatic catalysis, though generally more stable than the thiazole toward oxidation.

Experimental Validation: Microsomal Stability Assay

To validate the choice, run a comparative intrinsic clearance (


) assay.

Protocol:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Substrate: 1 µM of Oxazole vs. Thiazole analog.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent depletion.

Typical Result Interpretation:

  • If Thiazole

    
     < 30 min 
    
    
    
    Likely S-oxidation.[1] Action: Switch to Oxazole or block C5.[1]
  • If Oxazole

    
     < 30 min 
    
    
    
    Likely ring opening.[1] Action: Switch to Thiazole or add electron-withdrawing groups to phenyl ring.

Decision Logic: When to Use Which?

The following decision tree illustrates the logical flow for medicinal chemists when choosing between these bioisosteres.

DecisionTree Start Lead Optimization: Phenyl-Azole-Methanamine Q1 Is Solubility Limiting? Start->Q1 Q3 Is Potency Limiting? Q1->Q3 No Oxazole Select OXAZOLE (Lower LogP, Higher Solubility) Q1->Oxazole Yes Q2 Is Metabolic Stability Limiting? Check_Met Check S-Oxidation Q2->Check_Met Q3->Q2 No (Potency OK) Thiazole Select THIAZOLE (Sigma-hole, Lipophilic Contact) Q3->Thiazole Yes (Need hydrophobic/sigma bind) Check_Met->Oxazole CYP Liability High Check_Met->Thiazole CYP Stability OK

Caption: Strategic decision tree for scaffold selection based on ADME/Tox and potency requirements.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Chiarini, A., et al. (2017).[1]

    
    -Hole Interactions: Perspectives and Misconceptions. MDPI Molecules, 22(7), 1178.[1] Link
    
  • BenchChem Technical Support. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis. BenchChem.[1][3][4] Link

  • Somogyi, L. (2012).[1] Transformation of Thiazoles and Oxazoles.[1][5][6][7][8][9] Advances in Heterocyclic Chemistry, 105, 1-45.[1]

  • Le, M. T., et al. (2010).[1] Structure-Activity Relationships of Thiazole and Oxazole Analogs. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4567.[1]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of (3-(Oxazol-5-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, step-by-step guidance for the proper disposal of (3-(Oxazol-5-yl)phenyl)methanamine. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment, treating the compound with the caution merited by its constituent functional groups: an aromatic amine (phenylmethanamine) and a heterocyclic oxazole ring. This procedure is designed for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety and environmental stewardship.

Part I: Core Hazard Assessment and Personal Protective Equipment (PPE)

The disposal protocol for any chemical is dictated by its hazard profile. In the absence of specific toxicological data for this compound, we must infer its properties from analogous structures. The molecule contains a methanamine group, which imparts basicity and potential corrosivity, and an oxazole ring, which is associated with flammability and irritation.[1][2] An SDS for a similar compound, (3-Phenyl-5-isoxazolyl)methanamine, indicates hazards such as skin, eye, and respiratory irritation.[3]

Therefore, this compound must be handled as a hazardous substance that is potentially flammable, corrosive, and toxic. Strict adherence to PPE protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical or its solutions, which are presumed to be severe eye irritants.[2][4]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or laminate).Prevents skin contact. Aromatic amines can often be absorbed through the skin. A standard double layer of nitrile gloves is insufficient for prolonged contact.
Body Protection Flame-retardant laboratory coat and a chemical-resistant apron.Protects against spills and potential flammability hazards associated with the oxazole moiety.[2]
Respiratory Protection All handling and disposal steps must be conducted in a certified chemical fume hood.Mitigates the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[3]

Part II: Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that the waste stream is correctly categorized for final disposal.[5] Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[6]

Step 1: Designate a Hazardous Waste Container

  • Select a clean, leak-proof container made of a compatible material (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, vapor-tight screw cap.[7]

  • The original chemical container can be used if it is in good condition.[5]

  • Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

Step 2: Label the Waste Container

  • Proper labeling is a regulatory requirement and is critical for safety. The label must be securely affixed to the container before any waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[5]

    • The full chemical name: "This compound ". Do not use abbreviations.

    • A list of all constituents by percentage, including any solvents used.[6]

    • The date the first waste was added (accumulation start date).[8]

    • The appropriate hazard pictograms (e.g., corrosive, irritant, flammable, environmentally hazardous).

Step 3: Waste Collection

  • Liquid Waste: Carefully pour all solutions containing this compound into the designated hazardous waste container. Use a funnel to prevent spills.

  • Solid Waste: Collect all materials contaminated with the compound, such as gloves, weighing paper, and pipette tips, in a separate, clearly labeled container for solid hazardous waste.[9]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times except when you are actively adding waste.[6][7] This prevents the release of hazardous vapors and protects against spills.

Part III: Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating risk.

For Small Spills (manageable by lab personnel):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Don PPE: Wear the full PPE outlined in Table 1.

  • Contain the Spill: Cover the spill with a chemical absorbent material suitable for amines (e.g., universal absorbent pads or vermiculite). Do not use combustible materials like paper towels on a neat spill.

  • Neutralize (if applicable and safe): For small spills, cautious neutralization of the amine may be possible with a weak acid absorbent. However, for this compound, direct collection is preferred.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

For Large Spills (requiring EHS assistance):

  • Evacuate: Evacuate the immediate area and alert all personnel.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify EHS: Contact your institution's EHS emergency line immediately.[6] Provide the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.

Part IV: Disposal of Empty Containers

Empty chemical containers must be managed as hazardous waste until they are properly decontaminated.[10] Trivial amounts of residue can still pose a significant hazard.

Step-by-Step Container Decontamination:

  • Initial Removal: Ensure the container is as empty as possible, with all contents transferred to a hazardous waste container.[6]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous waste. [6] For highly toxic compounds (which should be assumed in the absence of data), all three rinses must be collected as hazardous waste.[6]

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface Label: Completely remove or obliterate the original chemical label.[6]

  • Final Disposal: Once clean and dry with the label removed, the container can typically be disposed of as non-hazardous solid waste (e.g., in a designated glass disposal box). Consult your institutional policy.

Part V: Final Disposal Pathway

Chemical neutralization or drain disposal of this compound is strictly forbidden. Amines can be toxic to aquatic life, and the full environmental impact of this compound is unknown.[1] The only acceptable method for the final disposal of this research chemical is through your institution's hazardous waste program.

  • Schedule a Pickup: Once your hazardous waste container is full (or within the time limit specified by your institution, often 6-12 months), schedule a waste pickup with your EHS department.[5][8]

  • Professional Disposal: The EHS department will consolidate the waste and send it to a licensed hazardous waste disposal facility. The most probable disposal method for this type of organic compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products.[2]

Visualization: Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 Waste Generation & Collection cluster_1 Interim Management & Emergencies cluster_2 Final Disposition start Waste Generated (Liquid or Solid) container Select & Label Appropriate Hazardous Waste Container[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGnt1DraTPNz9drj79PWXxdcDJIBedC9ChU3k9Mj-mwiCb5ffEl9Q-L1WUUgkaJZOK8oKpocb8vecaz_-M2urLJSQG1D9m0OAEGvIJ-ZvNjhqMUhcXq0MbSke3bVgM4gdhz7tq-wB22ygR8dBcsO-ONFHzbyjAwHHE-Ys6C-3OvS0uXW9E8BtRSyvvYSVJsDkPEDffpqAu5AnW40x8notGBp9kHHzWf68sLzwnfKjA4soRLgRxJ2-EtylDfYqejpnZs37UKdtpc0OHdf-htVoOPhaejfR6P1Yfg9Y%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHAk4vIu4Z_PpNsl1KkNi_z8wsKTV3hjEAXe8Y6OFZaPP6SMf1teUQ3zOwOi80U22BJuOG5kEwTAxY2IhFLoGGIs9311coZ7a2guo2yd69OJUHXlAs6jEve9ubSUrYUG5OrTUyvPhW3QvV1i3OpwEhC86qnRfKJ_Ot1)] start->container segregate Segregate Waste into Container (Keep Closed)[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHwnt8_NJLFj7BYDO5GnjBK4W6ykEvjVdF86U4oB8tMqkJiW2ea0XUEvxPY271apoGTK88QE0DRYV7ioWHb1XWPyBrXnopdrsWopPwPbFkA7qscixPnn2eqCKoQ9PK5z9p6hrDbjpXkwD3j6XWlmyBYoWnYTzk2)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VOC2ocd7GsX7Ph_H5wsSjfJ6QEepDxQa2q5oxL5fYouw0XYGm8GtFnRJh347JH86hGzYbWk73-5Sv15Jtfg6VdL-2UlAKG7VXAtgaqPqv_4uQsqLVAbuMiPXniSBpA2Ck4Szcp5hn4ls3Vt4w3Lx0hXVeruL_xpoeFKLJWAqkXLAfiF2n-27IIXJvR0%3D)] container->segregate storage Store in Designated Satellite Accumulation Area (SAA)[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGGnt1DraTPNz9drj79PWXxdcDJIBedC9ChU3k9Mj-mwiCb5ffEl9Q-L1WUUgkaJZOK8oKpocb8vecaz_-M2urLJSQG1D9m0OAEGvIJ-ZvNjhqMUhcXq0MbSke3bVgM4gdhz7tq-wB22ygR8dBcsO-ONFHzbyjAwHHE-Ys6C-3OvS0uXW9E8BtRSyvvYSVJsDkPEDffpqAu5AnW40x8notGBp9kHHzWf68sLzwnfKjA4soRLgRxJ2-EtylDfYqejpnZs37UKdtpc0OHdf-htVoOPhaejfR6P1Yfg9Y%3D)] segregate->storage spill_check Spill Occurs? storage->spill_check full_check Container Full or Time Limit Reached? storage->full_check spill_small Small Spill: Follow Lab Protocol (Absorb, Collect Waste) spill_check->spill_small Yes (Small) spill_large Large Spill: Evacuate & Call EHS[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8VOC2ocd7GsX7Ph_H5wsSjfJ6QEepDxQa2q5oxL5fYouw0XYGm8GtFnRJh347JH86hGzYbWk73-5Sv15Jtfg6VdL-2UlAKG7VXAtgaqPqv_4uQsqLVAbuMiPXniSBpA2Ck4Szcp5hn4ls3Vt4w3Lx0hXVeruL_xpoeFKLJWAqkXLAfiF2n-27IIXJvR0%3D)] spill_check->spill_large Yes (Large) pickup Request Waste Pickup from EHS Dept.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE91YDNzdttsjQe-K9m30fXXQWdsltoMTkTUHZaEEF4swx2gsOQxVB7VKwSLWzx8K5dLrb1Mfq6LDKV3mSrfQDeJiXKFsaJvUDyAekcKlFlexxDwh3wCG49fux1khzt3s_-p-JX1LA7n-M9hHTYBZ8CC9gyyx8alqcMQ2w8A8CbYpHCeTXgQMoZPURxIwnZrHwpg4iFhOuOGg%3D%3D)] spill_small->pickup full_check->pickup Yes incineration Professional Disposal via Licensed Contractor (High-Temp Incineration)[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmem20KtyEEUsvz5RZ2q2MJT8c2_JLYnUlh4hmiw6WAazIqsAWe1IPN7dvhhEb6eCc2oiApL4o7mefTjow_shjWWcUZNhAMfzZ1qJmPgtIEtpzoMDULQZ5LyONpxSZ5ULrFcxfi0n8tT0WHT1bOQ%3D%3D)] pickup->incineration

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-(Oxazol-5-yl)phenyl)methanamine
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(3-(Oxazol-5-yl)phenyl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.